UniPR505
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H57N3O5 |
|---|---|
Molecular Weight |
647.9 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1 |
InChI Key |
JZDJKWCLKGBXIC-FFMYDFQJSA-N |
Isomeric SMILES |
CCNC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)N[C@@H](CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
Canonical SMILES |
CCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of UniPR505: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 is a novel small molecule identified as a potent and selective antagonist of the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of EphA2 signaling and its subsequent anti-angiogenic effects. The information presented herein is a synthesis of available preclinical data, intended to support further research and development of this compound.
Introduction to this compound
This compound, chemically known as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, is a derivative of lithocholic acid.[1] It was developed through a rational drug design approach aimed at optimizing the antagonism of the EphA2 receptor.[1] The overexpression and activation of EphA2 have been implicated in the pathophysiology of various cancers, where it contributes to tumor growth, metastasis, and angiogenesis. Therefore, the development of selective EphA2 antagonists like this compound represents a promising therapeutic strategy.
Core Mechanism of Action: EphA2 Antagonism
The primary mechanism of action of this compound is its ability to competitively antagonize the EphA2 receptor.[2] EphA2 is a receptor tyrosine kinase that, upon binding to its ephrin-A ligands, initiates a signaling cascade involved in various cellular processes. In many cancer cells, EphA2 can also be activated in a ligand-independent manner, contributing to tumor progression.
This compound exerts its effect by binding to the EphA2 receptor, thereby preventing the interaction with its endogenous ligands (ephrin-A1). This blockade inhibits the autophosphorylation of the receptor, a critical step in its activation.[1] By preventing EphA2 phosphorylation, this compound effectively abrogates the downstream signaling pathways that promote cell migration, invasion, and the formation of new blood vessels (angiogenesis).
Caption: EphA2 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Inhibitory Activity of this compound against Eph Receptors
| Receptor | IC50 (µM) |
| EphA2 | 0.95 |
| EphA3 | 4.5 |
| EphA4 | 6.4 |
| EphA5 | 4.4 |
| EphA6 | 18 |
| EphA8 | 7.7 |
| EphB2 | 14 |
| EphB3 | 11 |
Data sourced from a commercial supplier and should be considered preliminary.
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (µM) |
| Tube Formation | HUVEC | Reduction in polygon formation | 3 |
Data sourced from a commercial supplier and should be considered preliminary.
Experimental Protocols
The detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are representative protocols for the key assays mentioned in the literature abstract, based on standard methodologies.
EphA2 Phosphorylation Assay (General Protocol)
This assay is designed to assess the ability of a compound to inhibit the ligand-induced autophosphorylation of the EphA2 receptor in a cell-based system.
Materials:
-
Human cell line overexpressing EphA2 (e.g., PC-3 prostate cancer cells)
-
Cell culture medium and supplements
-
Recombinant ephrin-A1-Fc
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EphA2 antibody
-
Anti-phosphotyrosine antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate EphA2-expressing cells in appropriate culture dishes and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a predetermined concentration of ephrin-A1-Fc for a short duration (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-EphA2 antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to pull down the EphA2 receptor.
-
Western Blotting: Wash the immunoprecipitates, resuspend in SDS-PAGE sample buffer, and resolve the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated EphA2. Subsequently, strip the membrane and re-probe with an anti-EphA2 antibody to determine the total amount of immunoprecipitated receptor.
-
Analysis: Quantify the band intensities and express the level of EphA2 phosphorylation as a ratio of phosphotyrosine signal to total EphA2 signal.
Caption: Experimental Workflow for EphA2 Phosphorylation Assay.
In Vitro Angiogenesis Assay: HUVEC Tube Formation (General Protocol)
This assay evaluates the effect of a compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing varying concentrations of this compound.
-
Seeding: Seed the HUVEC suspension onto the solidified basement membrane matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging: Visualize the formation of tube-like structures using an inverted microscope and capture images.
-
Quantification: Analyze the images to quantify the extent of tube formation. Common parameters include the number of nodes, number of branches, and total tube length.
Caption: Workflow for HUVEC Tube Formation Assay.
In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) (General Protocol)
The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic potential of a substance on the developing vasculature of a chicken embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Small sterile discs (e.g., filter paper or silicone rings)
-
This compound
-
Stereomicroscope with imaging capabilities
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile discs loaded with a specific concentration of this compound. Place a disc onto the CAM. A vehicle control disc should also be used.
-
Re-incubation: Seal the window and re-incubate the eggs for an additional 2-3 days.
-
Observation and Imaging: On the final day, open the window and observe the vasculature around the disc under a stereomicroscope. Capture images of the blood vessels.
-
Analysis: Quantify the angiogenic response by counting the number of blood vessels growing towards the disc or by measuring the area of vascularization.
Caption: Workflow for Chick Chorioallantoic Membrane (CAM) Assay.
Conclusion
This compound is a promising EphA2 antagonist with demonstrated sub-micromolar inhibitory activity against its primary target and proven anti-angiogenic effects in preclinical models. Its mechanism of action, centered on the inhibition of EphA2 phosphorylation and subsequent downstream signaling, makes it a compelling candidate for further investigation in oncology and other diseases where EphA2-mediated angiogenesis plays a critical role. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound.
References
UniPR505: A Technical Guide to a Novel EphA2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 has emerged as a significant small molecule antagonist of the EphA2 receptor, a receptor tyrosine kinase implicated in various cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. Designed for professionals in biomedical research and drug development, this document synthesizes critical data into a structured format, complete with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction to this compound and the EphA2 Receptor
The EphA2 receptor is a member of the erythropoietin-producing hepatocellular (Eph) receptor family, the largest subfamily of receptor tyrosine kinases. EphA2 and its ephrin ligands are crucial regulators of cell adhesion, migration, proliferation, and differentiation.[1] In numerous cancers, EphA2 is overexpressed and its signaling is often dysregulated, contributing to tumor growth, metastasis, and angiogenesis.[1] This makes the EphA2 receptor an attractive target for therapeutic intervention.
This compound, identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, is a novel antagonist of the EphA2 receptor.[2] It was developed through the optimization of a lithocholic acid core and has demonstrated potent anti-angiogenic properties.[2] By blocking the interaction between EphA2 and its ligands, this compound inhibits downstream signaling pathways that promote oncogenic processes.[1]
Quantitative Data
The following tables summarize the in vitro efficacy and selectivity of this compound against the EphA2 receptor and other related Eph receptors.
Table 1: In Vitro Potency of this compound Against EphA2
| Parameter | Value (µM) | Assay Type | Reference |
| IC50 | 0.95 | EphA2 Displacement Assay |
Table 2: Selectivity Profile of this compound Against Other Eph Receptors
| Receptor | IC50 (µM) |
| EphA3 | 4.5 |
| EphA4 | 6.4 |
| EphA5 | 4.4 |
| EphA6 | 18 |
| EphA8 | 7.7 |
| EphB2 | 14 |
| EphB3 | 11 |
Data sourced from MedchemExpress product information.
Table 3: Anti-Angiogenic Activity of this compound
| Cell Line | Parameter | Value (µM) | Assay Description | Reference |
| HUVEC | IC50 | 3 | Reduction in the formation of polygons after 16 hours in a Matrigel-based assay. |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the ligand-binding domain of the EphA2 receptor. By occupying this site, it prevents the binding of ephrin ligands, thereby inhibiting the activation of the receptor and its downstream signaling cascades. The primary mechanism involves the blockade of EphA2 phosphorylation.
The antagonism of EphA2 by this compound is expected to modulate several key signaling pathways involved in cancer progression. Ligand-activated EphA2 signaling can lead to the inhibition of the AKT and ERK pathways, which are critical for cell survival and proliferation. Therefore, by blocking EphA2 activation in cancer cells where the receptor is overexpressed and contributes to oncogenesis, this compound can inhibit these pro-survival pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
EphA2 Displacement Assay (TR-FRET)
This assay is designed to quantify the ability of a test compound to displace a known ligand from the EphA2 receptor, allowing for the determination of the IC50 value. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used for this purpose.
Materials:
-
Recombinant Human EphA2-6XHis (extracellular domain)
-
Biotinylated 123B9 peptide (or other suitable biotinylated EphA2 ligand)
-
Streptavidin-coated 96-well plates
-
Europium-conjugated anti-6XHis antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound and other test compounds
-
TR-FRET compatible plate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated 96-well plates three times with Wash Buffer.
-
Bait Immobilization: Add 50 µL of biotinylated 123B9 peptide (at a pre-optimized concentration) to each well and incubate for 1 hour at room temperature to allow for binding to the streptavidin.
-
Washing: Wash the plates three times with Wash Buffer to remove unbound peptide.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in Assay Buffer. Add 25 µL of each dilution to the appropriate wells. Add 25 µL of Assay Buffer to the control wells.
-
Receptor and Antibody Addition: Prepare a master mix of Recombinant Human EphA2-6XHis and Europium-conjugated anti-6XHis antibody in Assay Buffer. Add 25 µL of this master mix to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot the values against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
EphA2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the ligand-induced phosphorylation of the EphA2 receptor in a cellular context.
Materials:
-
Human cancer cell line overexpressing EphA2 (e.g., PC-3)
-
Cell culture medium and supplements
-
Ephrin-A1-Fc (ligand)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-total-EphA2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EphA2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-EphA2 and anti-β-actin antibodies to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-EphA2 signal to the total-EphA2 signal.
In Ovo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is used to assess the anti-angiogenic activity of this compound.
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile PBS
-
Gelatin sponges or filter paper discs
-
This compound
-
Stereomicroscope with a camera
-
Image analysis software
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sponge/Disc Implantation: On day 8-10, place a sterile gelatin sponge or filter paper disc, previously soaked with a solution of this compound (or vehicle control), onto the CAM.
-
Incubation: Seal the window and return the eggs to the incubator for 48-72 hours.
-
Imaging: At the end of the incubation period, acquire images of the CAM vasculature around the sponge/disc using a stereomicroscope.
-
Quantification: Quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, length, or branching in the this compound-treated group compared to the control group using image analysis software.
Conclusion
This compound is a potent and selective antagonist of the EphA2 receptor with demonstrated anti-angiogenic properties. Its ability to block EphA2 phosphorylation and subsequent downstream signaling pathways makes it a promising candidate for further investigation as a therapeutic agent in cancers where EphA2 is overexpressed. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical studies to fully elucidate the therapeutic potential of this compound.
References
UniPR505: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase family. Emerging research has highlighted the significant role of the EphA2 receptor in tumor-associated angiogenesis, making it a compelling target for novel anti-cancer therapies. This compound has demonstrated notable anti-angiogenic properties by effectively inhibiting EphA2 phosphorylation and subsequently disrupting downstream signaling pathways crucial for neovascularization. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo assays, and detailed experimental protocols.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The Ephrin (Eph) receptors and their ephrin ligands are key players in the regulation of angiogenesis. The EphA2 receptor, in particular, is frequently overexpressed in various cancers and its activation by ephrin-A1 ligand has been shown to promote endothelial cell migration and assembly, contributing to tumor vascularization.
This compound has been identified as a submicromolar antagonist of the EphA2 receptor.[1] It is a novel 3α-carbamoyloxy derivative based on a lithocholic acid core.[1] By competitively binding to the EphA2 receptor, this compound blocks the interaction with its ligand, ephrin-A1, thereby inhibiting receptor autophosphorylation and downstream signaling cascades that drive angiogenic processes.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the antagonism of the EphA2 receptor. The binding of this compound to EphA2 prevents the conformational changes required for receptor activation and subsequent autophosphorylation of key tyrosine residues within its kinase domain. This inhibition of phosphorylation is a critical step in halting the downstream signaling events that promote angiogenesis.
The EphA2 signaling pathway plays a pivotal role in endothelial cell function. Upon activation by its ligand, ephrin-A1, EphA2 initiates a signaling cascade that involves the recruitment and activation of various downstream effector proteins. A key pathway implicated in EphA2-mediated angiogenesis is the phosphoinositide 3-kinase (PI3K)/Rac1 GTPase pathway. Activation of this pathway is essential for endothelial cell migration and the assembly of new vascular structures. By blocking the initial phosphorylation of EphA2, this compound effectively abrogates the activation of this and other pro-angiogenic signaling pathways.
Figure 1: this compound Inhibition of the EphA2 Signaling Pathway.
Quantitative Data
The anti-angiogenic activity of this compound has been quantified through various in vitro and in vivo assays.
In Vitro EphA2 Antagonism and Phosphorylation Inhibition
This compound demonstrates potent competitive antagonism of the EphA2 receptor and effectively inhibits its phosphorylation.
| Assay Type | Target | Cell Line | IC50 | Reference |
| EphA2 Antagonism | EphA2 Receptor | - | 0.95 µM | [2] |
| EphA2 Phosphorylation | EphA2 Receptor | PC3 | 1.5 µM |
In Vivo Anti-Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The in vivo anti-angiogenic efficacy of this compound was confirmed using the chick chorioallantoic membrane (CAM) assay, a widely used model to study neovascularization.
| Compound | Concentration | % Inhibition of Neovascularization | Reference |
| This compound | Specific concentrations not publicly available | Statistically significant inhibition observed | [1] |
| Control | - | 0% | [1] |
Note: Specific quantitative data on the percentage of inhibition at different concentrations of this compound in the CAM assay are not publicly available in the reviewed literature. The primary study reports a qualitative but significant inhibition of neovascularization.
Experimental Protocols
EphA2 Phosphorylation Inhibition Assay
This protocol outlines the general steps to assess the inhibitory effect of this compound on EphA2 phosphorylation in a cell-based assay.
-
Cell Culture: Prostate cancer cells (PC3) are cultured in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 24 hours to reduce basal levels of receptor phosphorylation.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Ephrin-A1-Fc is added to the media to stimulate EphA2 phosphorylation and incubated for 20-30 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Immunoprecipitation (Optional): EphA2 receptor is immunoprecipitated from the cell lysates using an anti-EphA2 antibody.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EphA2 (p-EphA2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. Total EphA2 levels are also measured as a loading control.
Figure 2: Workflow for EphA2 Phosphorylation Inhibition Assay.
Chick Chorioallantoic Membrane (CAM) Assay
This protocol provides a general outline for assessing the in vivo anti-angiogenic activity of this compound using the CAM model.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3-4, a small window is carefully made in the eggshell to expose the CAM.
-
Carrier Application: A sterile carrier substance (e.g., a small filter paper disc or a methylcellulose pellet) is prepared.
-
Compound Loading: The carrier is loaded with a specific concentration of this compound or a vehicle control.
-
Implantation: The loaded carrier is placed directly onto the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.
-
Observation and Imaging: The CAM is observed under a stereomicroscope, and images of the area around the carrier are captured.
-
Quantification: The anti-angiogenic effect is quantified by measuring various parameters, such as the number of blood vessel branch points, vessel length, and the size of the avascular zone around the carrier, using image analysis software.
Figure 3: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Conclusion
This compound represents a promising new agent in the field of anti-angiogenic therapy. Its potent and selective antagonism of the EphA2 receptor, coupled with demonstrated efficacy in inhibiting neovascularization in preclinical models, underscores its potential for further development as a cancer therapeutic. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the anti-angiogenic properties of this compound and its mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in various cancer models.
References
UniPR505: A Technical Deep Dive into its Structure-Activity Relationship as an EphA2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 has emerged as a significant antagonist of the EphA2 receptor, a key player in tumorigenesis and angiogenesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its precursors, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways. This compound, identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, is a submicromolar antagonist of the EphA2 receptor, demonstrating potent anti-angiogenic properties.[1] Its development was the result of systematic optimization of a lithocholic acid core. This document serves as a comprehensive resource for researchers engaged in the development of novel cancer therapeutics targeting the Eph-ephrin system.
Core Structure-Activity Relationship (SAR) Data
The development of this compound stemmed from the initial discovery of lithocholic acid as a competitive antagonist of the EphA2 receptor. Subsequent modifications to the lithocholic acid scaffold led to the identification of more potent compounds. The following tables summarize the key quantitative data that illustrates the structure-activity relationships of this class of compounds.
Table 1: EphA2-ephrinA1 Interaction Inhibition of Key Lithocholic Acid Derivatives
| Compound | Structure | pIC50 | IC50 (µM) |
| Lithocholic Acid | 3α-hydroxy-5β-cholan-24-oic acid | 4.24 | ~57.5 |
| Cholanic Acid | 5β-cholan-24-oic acid | 4.91 | ~12.3 |
| This compound | N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan | - | 0.95 [1] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Effect of Amino Acid Conjugation on EphA2 Antagonism
| Compound | Amino Acid Conjugate | IC50 (µM) for EphA2-ephrinA1 disruption |
| Lithocholic Acid Derivative (PCM126) | L-Tryptophan | low µM range[2] |
Experimental Protocols
EphA2 Phosphorylation Assay
This assay is crucial for determining the functional antagonism of compounds on the EphA2 receptor.
Objective: To measure the inhibition of EphA2 receptor phosphorylation in response to ligand (ephrin-A1) stimulation in the presence of test compounds.
Methodology:
-
Cell Culture: Human prostate cancer cells (PC3) or other suitable cell lines with high EphA2 expression are cultured to 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal receptor phosphorylation.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
EphA2 Stimulation: Ephrin-A1-Fc is added to the culture medium to a final concentration of 1 µg/mL and incubated for 20-30 minutes to induce EphA2 phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: EphA2 is immunoprecipitated from the cell lysates using an anti-EphA2 antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phospho-EphA2 antibody. The membrane is then stripped and reprobed with an anti-EphA2 antibody to determine total EphA2 levels.
-
Quantification: The band intensities are quantified using densitometry, and the ratio of phosphorylated EphA2 to total EphA2 is calculated to determine the extent of inhibition.
In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess the pro- or anti-angiogenic effects of compounds.
Objective: To evaluate the ability of this compound to inhibit the formation of new blood vessels in a living system.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On day 3 of incubation, a small window is made in the shell, exposing the CAM.
-
Carrier Application: A sterile carrier disc (e.g., filter paper or a plastic ring) is placed on the CAM.
-
Compound Application: The test compound (this compound) dissolved in a suitable vehicle is applied to the carrier disc. A vehicle control is applied to a separate set of eggs.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.
-
Observation and Quantification: The CAM is photographed, and the number of blood vessel branch points within the area of the carrier disc is counted. A reduction in the number of blood vessels compared to the control indicates anti-angiogenic activity.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Figure 1: this compound Antagonism of the EphA2 Signaling Pathway.
Figure 2: Experimental Workflow for this compound Development.
Conclusion
This compound represents a promising lead compound in the development of EphA2 receptor antagonists for cancer therapy. The structure-activity relationship studies, originating from the lithocholic acid core, have successfully identified key structural modifications that enhance inhibitory potency against EphA2. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of this and similar classes of compounds. The antagonism of the EphA2 signaling pathway by this compound, leading to the inhibition of angiogenesis, underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound as a novel anti-cancer agent.
References
The Role of UniPR505 in Blocking EphA2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UniPR505, a potent antagonist of the EphA2 receptor, and its role in the inhibition of EphA2 phosphorylation. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for professionals in the fields of oncology, angiogenesis, and drug discovery.
Introduction to EphA2 and this compound
The EphA2 receptor, a member of the Eph receptor tyrosine kinase family, is a critical regulator of various physiological processes, including cell migration, proliferation, and angiogenesis.[1] In numerous cancers, such as glioblastoma, ovarian, and lung cancer, EphA2 is frequently overexpressed and its signaling is dysregulated, contributing to tumor progression and metastasis.[2][3] EphA2 signaling can be broadly categorized into two pathways: the canonical (ligand-dependent) pathway, which is generally tumor-suppressive, and the non-canonical (ligand-independent) pathway, which promotes oncogenesis.[4]
This compound has been identified as a competitive and reversible antagonist of the EphA2 receptor.[5] By binding to the ligand-binding domain of EphA2, this compound effectively blocks the interaction with its ligand, ephrin-A1, thereby inhibiting downstream signaling and receptor phosphorylation. This antagonistic action makes this compound a promising candidate for therapeutic intervention in EphA2-driven pathologies.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative metrics defining the efficacy and selectivity of this compound in targeting the EphA2 receptor and related cellular processes.
| Parameter | Value | Assay | Reference |
| IC50 (EphA2) | 0.95 µM | Cell-free displacement assay | |
| Ki (EphA2) | 0.3 µM | ELISA binding assay | |
| IC50 (EphA2 Phosphorylation) | 1.5 µM | Cell-based assay (PC3 cells) | |
| IC50 (Angiogenesis) | < 3 µM | HUVEC polygon formation assay |
Table 1: In Vitro Efficacy of this compound against EphA2
| Eph Receptor | IC50 (µM) | Reference |
| EphA2 | 0.95 | |
| EphA3 | 4.5 | |
| EphA4 | 6.4 | |
| EphA5 | 4.4 | |
| EphA6 | 18 | |
| EphA8 | 7.7 | |
| EphB2 | 14 | |
| EphB3 | 11 |
Table 2: Selectivity Profile of this compound against Various Eph Receptors
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the quantitative data summary.
EphA2-ephrin-A1 ELISA Binding Assay
This assay quantifies the ability of this compound to compete with ephrin-A1 for binding to the EphA2 receptor.
-
Materials: Recombinant human EphA2-Fc, biotinylated ephrin-A1-Fc, streptavidin-HRP, TMB substrate, 96-well microplates, wash buffer, and assay buffer.
-
Procedure:
-
Coat a 96-well plate with recombinant human EphA2-Fc overnight at 4°C.
-
Wash the plate to remove unbound receptor.
-
Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.
-
Add serial dilutions of this compound to the wells, followed by a fixed concentration of biotinylated ephrin-A1-Fc.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The Ki value is determined by analyzing the competitive binding data using appropriate software.
-
Cell-Based EphA2 Phosphorylation Assay (PC3 Cells)
This assay measures the inhibitory effect of this compound on the ligand-induced phosphorylation of EphA2 in a cellular context.
-
Cell Line: PC3 human prostate cancer cells, which endogenously overexpress EphA2.
-
Procedure:
-
Culture PC3 cells to near confluency in appropriate media.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce basal receptor activation.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pre-clustered ephrin-A1-Fc ligand for 15-20 minutes to induce EphA2 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of EphA2 using Western blotting with a primary antibody specific for phosphorylated EphA2 (e.g., anti-phospho-EphA2 Tyr588).
-
Normalize the phosphorylated EphA2 signal to the total EphA2 protein levels.
-
The IC50 value is calculated from the dose-response curve of phosphorylation inhibition.
-
Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the anti-angiogenic properties of this compound.
-
Model: Fertilized chicken eggs.
-
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days to allow for embryonic development.
-
Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Place a sterile filter paper disc or a biocompatible sponge soaked with this compound (at various concentrations) onto the CAM. A vehicle control (e.g., DMSO) is used as a negative control.
-
Seal the window and continue incubation for another 48-72 hours.
-
At the end of the incubation period, fix the CAM tissue.
-
Excise the CAM and examine it under a stereomicroscope.
-
Quantify the degree of angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within the area of the disc.
-
The anti-angiogenic effect is determined by comparing the vascularization in the this compound-treated CAMs to the vehicle-treated controls.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of ephrin-A1 to the EphA2 receptor, thereby blocking the initiation of canonical downstream signaling. The following diagrams illustrate the EphA2 signaling pathway and the point of intervention by this compound.
The binding of the ephrin-A1 ligand to the EphA2 receptor induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event initiates a signaling cascade that is typically tumor-suppressive, leading to the inhibition of pro-survival pathways such as RAS/MAPK and PI3K/AKT. This compound acts as a competitive antagonist, preventing ephrin-A1 from binding to EphA2 and thereby inhibiting this phosphorylation-dependent signaling.
The characterization of this compound's activity involves a multi-step process. Initially, in vitro assays such as ELISA are employed to determine its binding affinity (Ki) to the EphA2 receptor. Subsequently, cell-based assays are crucial to confirm its ability to inhibit receptor phosphorylation in a more biologically relevant context and to determine its cellular potency (IC50). Finally, in vivo models like the CAM assay are utilized to evaluate its physiological effects, such as the inhibition of angiogenesis.
Conclusion
This compound is a well-characterized small molecule antagonist of the EphA2 receptor with sub-micromolar efficacy in blocking ligand binding and low micromolar potency in inhibiting receptor phosphorylation in cancer cells. Its demonstrated anti-angiogenic properties further underscore its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on targeting the EphA2 signaling axis in cancer and other diseases. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its potential clinical application.
References
- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Agonist of EphA2 Receptor Tyrosine Kinase Inhibits Tumor Cell Migration In Vitro and Prostate Cancer Metastasis In Vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
UniPR505: A Technical Guide on its Anti-Neovascularization Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 has emerged as a potent antagonist of the EphA2 receptor, demonstrating significant anti-angiogenic properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on neovascularization, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using detailed diagrams.
Introduction
Neovascularization, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, has been identified as a key regulator of angiogenesis.[1] Overexpression of EphA2 is correlated with tumor progression, making it a promising target for anti-cancer therapies. This compound, a novel small molecule antagonist, has been developed to specifically target and inhibit EphA2 activity, thereby impeding neovascularization. This document details the current understanding of this compound and its therapeutic potential.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the EphA2 receptor.[1] It is a derivative of lithocholic acid, specifically N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan.[1] By binding to the EphA2 receptor, this compound blocks the interaction between EphA2 and its ligand, ephrin-A1. This inhibition prevents the autophosphorylation of the EphA2 receptor, a critical step in the activation of its downstream signaling pathways that promote angiogenesis.[1]
EphA2 Signaling Pathway in Neovascularization
The binding of ephrin-A1 to the EphA2 receptor triggers a cascade of intracellular events that culminate in endothelial cell migration, proliferation, and tube formation – the hallmarks of angiogenesis. Key downstream effectors of EphA2 signaling include the activation of focal adhesion kinase (FAK), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Ras/MAPK pathway. By inhibiting the initial phosphorylation of EphA2, this compound effectively curtails these pro-angiogenic signals.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Inhibitory Concentration (IC50) against Eph Receptors
This compound exhibits a high degree of selectivity for the EphA2 receptor, with a submicromolar IC50 value. Its activity against other Eph family members is significantly lower, indicating a favorable selectivity profile.
| Receptor | IC50 (µM) |
| EphA2 | 0.95 |
| EphA3 | 4.5 |
| EphA4 | 6.4 |
| EphA5 | 4.4 |
| EphA6 | 18 |
| EphA8 | 7.7 |
| EphB2 | 14 |
| EphB3 | 11 |
Data sourced from MedchemExpress, referencing Incerti M, et al. Eur J Med Chem. 2020 Mar 1;189:112083.
In Vitro Anti-Angiogenic Activity
The anti-angiogenic efficacy of this compound was assessed using a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay.
| Cell Line | Assay | IC50 (µM) | Description |
| HUVEC | Tube Formation | 3 | Reduction in the number of polygons formed after 16 hours, assessed by Matrigel-based microscopic analysis. |
Data sourced from MedchemExpress, referencing Incerti M, et al. Eur J Med Chem. 2020 Mar 1;189:112083.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's anti-neovascularization effects.
EphA2 Phosphorylation Assay
This assay determines the ability of a compound to inhibit the ligand-induced autophosphorylation of the EphA2 receptor.
Objective: To quantify the IC50 of this compound for the inhibition of EphA2 phosphorylation.
Materials:
-
PC-3 cells (human prostate cancer cell line)
-
Recombinant human ephrin-A1/Fc chimera
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-EphA2 (Tyr588) antibody
-
Anti-EphA2 antibody (for total protein normalization)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Microplate reader
Protocol:
-
Cell Culture: Culture PC-3 cells in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Ligand Stimulation: Stimulate the cells with ephrin-A1/Fc (e.g., 1 µg/mL) for 20 minutes to induce EphA2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-EphA2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-EphA2 antibody for normalization.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EphA2 to total EphA2. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
In Vivo Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[1]
Objective: To evaluate the in vivo anti-neovascularization effect of this compound.
Materials:
-
Fertilized chicken eggs
-
This compound dissolved in a suitable vehicle (e.g., 10% DMSO in sterile saline)
-
Thermostable plastic rings or filter paper discs
-
Stereomicroscope
-
Image analysis software
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: On embryonic day 8, place a plastic ring or a filter paper disc soaked with this compound (or vehicle control) onto the CAM.
-
Incubation: Return the eggs to the incubator for 48-72 hours.
-
Observation and Imaging: At the end of the incubation period, observe the area under the ring/disc using a stereomicroscope and capture images of the blood vessel network.
-
Quantification: Analyze the images to quantify neovascularization. This can be done by measuring parameters such as:
-
Number of blood vessel branch points
-
Total blood vessel length
-
Blood vessel density
-
-
Data Analysis: Compare the vascularization in the this compound-treated group to the vehicle-treated control group and calculate the percentage of inhibition.
Conclusion
This compound is a potent and selective antagonist of the EphA2 receptor with demonstrated anti-angiogenic and anti-neovascularization properties. Its ability to inhibit EphA2 phosphorylation and subsequent downstream signaling pathways makes it a promising candidate for further investigation as a therapeutic agent in diseases characterized by pathological angiogenesis, particularly cancer. The experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.
References
A Technical Guide to Lithocholic Acid Derivatives as EphA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, has emerged as a significant target in cancer therapy.[1][2][3] Overexpressed in a multitude of solid tumors, including breast, lung, prostate, and pancreatic cancers, EphA2 plays a pivotal role in cancer progression, correlating with poor prognosis and metastatic potential.[2][4] The signaling of EphA2 is complex, with a dual function in cancer progression. This guide provides an in-depth exploration of lithocholic acid (LCA) and its derivatives as potent inhibitors of the EphA2 receptor, offering a comprehensive resource on their mechanism of action, quantitative data, experimental protocols, and the signaling pathways they modulate.
The EphA2 Signaling Pathway: A Dual-Function Target
EphA2 signaling is characterized by two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways.
-
Canonical Pathway (Tumor Suppressive): In normal physiological conditions, the binding of its ligand, ephrin-A1, to the EphA2 receptor induces receptor dimerization and autophosphorylation of tyrosine residues within its kinase domain. This "forward" signaling cascade typically leads to the inhibition of cancer cell proliferation and motility.
-
Non-Canonical Pathway (Oncogenic): In many cancer cells, EphA2 is overexpressed while its ligand, ephrin-A1, is often downregulated. This leads to a ligand-independent, oncogenic signaling pathway. This non-canonical pathway is characterized by the phosphorylation of EphA2 at Serine 897 (S897) by kinases such as AKT/mTORC1 and MAPK/RSK. This S897 phosphorylation promotes tumor cell migration, invasion, and survival.
Lithocholic acid and its derivatives act as antagonists by disrupting the interaction between ephrin-A1 and the EphA2 receptor, thereby inhibiting the downstream signaling cascades.
Quantitative Analysis of Lithocholic Acid Derivatives as EphA2 Inhibitors
A series of lithocholic acid derivatives have been synthesized and evaluated for their ability to inhibit the EphA2 receptor. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding or phosphorylation of EphA2 by 50%.
The following table summarizes the quantitative data for various lithocholic acid derivatives, highlighting their potency in disrupting the EphA2-ephrinA1 interaction and inhibiting EphA2 phosphorylation in cancer cells.
| Compound | Derivative | EphA2-ephrinA1 Binding pIC50 | EphA2 Phosphorylation IC50 (µM) |
| 1 (LCA) | Lithocholic Acid | 4.24 ± 0.05 | 50 |
| 2 | Glyco-LCA | 4.40 ± 0.08 | 138 |
| 16 | L-Phe conjugate | 5.30 ± 0.04 | 19 |
| 20 (PCM126) | L-Trp conjugate | 5.51 ± 0.03 | 12 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Structure-activity relationship (SAR) studies have revealed that the conjugation of lipophilic amino acids to the carboxyl group of lithocholic acid significantly enhances its inhibitory potency. The L-Tryptophan conjugate (compound 20, PCM126) emerged as the most potent antagonist in the series, demonstrating a significant improvement in both binding affinity and inhibition of EphA2 phosphorylation compared to the parent compound, lithocholic acid.
Experimental Protocols for Evaluating EphA2 Inhibitors
The evaluation of lithocholic acid derivatives as EphA2 inhibitors involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays.
This assay is used to quantify the ability of a compound to disrupt the binding of ephrin-A1 to the EphA2 receptor.
Materials:
-
Recombinant human EphA2/Fc chimera
-
Biotinylated ephrin-A1/Fc chimera
-
Streptavidin-peroxidase
-
TMB substrate
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with recombinant human EphA2/Fc chimera overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound receptor.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with wash buffer.
-
Incubation with Inhibitor and Ligand: Add the test compounds (lithocholic acid derivatives) at various concentrations to the wells, followed by the addition of biotinylated ephrin-A1/Fc chimera. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound ligand and inhibitor.
-
Incubation with Streptavidin-Peroxidase: Add streptavidin-peroxidase to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the inhibitory activity of the compound.
This assay assesses the ability of a compound to inhibit the ephrin-A1-induced phosphorylation of EphA2 in a cellular context.
Materials:
-
Human cancer cell line with high EphA2 expression (e.g., PC3 prostate cancer cells)
-
Cell culture medium and supplements
-
Ephrin-A1/Fc chimera
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EphA2 and anti-total-EphA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Culture the cancer cells to near confluence in appropriate cell culture plates.
-
Serum Starvation: Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Ephrin-A1 Stimulation: Stimulate the cells with ephrin-A1/Fc chimera to induce EphA2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with the primary anti-phospho-EphA2 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-EphA2 antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities using densitometry software. The ratio of phosphorylated EphA2 to total EphA2 is used to determine the inhibitory effect of the compound.
Conclusion and Future Directions
Lithocholic acid and its derivatives represent a promising class of small molecule inhibitors targeting the EphA2 receptor. The ability to disrupt the EphA2-ephrinA1 interaction and inhibit receptor phosphorylation underscores their therapeutic potential in cancers where EphA2 is overexpressed. The detailed structure-activity relationships have provided a clear path for the rational design of more potent and selective inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical development as novel anticancer agents.
References
UniPR505: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of UniPR505, a novel antagonist of the EphA2 receptor, and its impact on the tumor microenvironment (TME). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize its activity, and visualizes the affected signaling pathways.
Core Mechanism of Action: Targeting EphA2-Mediated Angiogenesis
This compound is a synthetic small molecule, chemically identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan. It functions as a potent and selective antagonist of the EphA2 receptor, a member of the largest subfamily of receptor tyrosine kinases. In the context of the tumor microenvironment, the overexpression and ligand-independent activation of EphA2 are frequently associated with increased tumor growth, metastasis, and angiogenesis.
This compound exerts its anti-tumor effects by directly binding to the EphA2 receptor, thereby inhibiting its phosphorylation. This blockade of EphA2 activation disrupts the downstream signaling cascades that promote neovascularization, a critical process for tumor survival and expansion. By inhibiting angiogenesis, this compound effectively reduces the blood supply to the tumor, impeding its growth and potential for metastasis.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity against the EphA2 receptor and its anti-angiogenic effects.
| Parameter | Value | Assay | Source |
| IC50 for EphA2 Antagonism | 0.95 µM | ELISA-based binding assay | [1] |
| Inhibition of Neovascularization | Significant reduction in blood vessel formation | Chorioallantoic Membrane (CAM) Assay | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
EphA2-ephrin-A1 ELISA-based Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of EphA2 to its ligand, ephrin-A1.
Materials:
-
Recombinant human EphA2-Fc protein
-
Recombinant human ephrin-A1-Fc protein
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
This compound at various concentrations
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well microplate with recombinant human EphA2-Fc overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Pre-incubate recombinant human ephrin-A1-Fc with varying concentrations of this compound for 30 minutes at room temperature.
-
Add the ephrin-A1-Fc/UniPR505 mixture to the EphA2-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the anti-angiogenic activity of this compound by observing its effect on blood vessel formation in a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline solution
-
This compound solution
-
Cortisone acetate-soaked filter paper discs
-
Stereomicroscope
-
Image analysis software
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 8, place a cortisone acetate-soaked filter paper disc (to induce angiogenesis) onto the CAM.
-
Topically apply a solution of this compound (or vehicle control) to the disc.
-
Seal the window and return the eggs to the incubator for an additional 48-72 hours.
-
On day 10 or 11, open the eggs and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessel network around the filter disc.
-
Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and the area of the capillary-free zone around the disc using image analysis software.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. this compound inhibits the ligand-independent pro-angiogenic signaling of EphA2 in the tumor microenvironment.
References
Investigating the Downstream Signaling of UniPR505: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 is a potent and selective antagonist of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase frequently overexpressed in various cancers and associated with poor prognosis. By inhibiting the ligand-dependent activation of EphA2, this compound holds promise as a therapeutic agent. Understanding the intricate downstream signaling cascades modulated by this compound is paramount for elucidating its mechanism of action and advancing its clinical development. This technical guide provides a comprehensive overview of the known and inferred downstream signaling pathways affected by this compound, detailed experimental protocols for their investigation, and quantitative data from analogous EphA2 antagonists to inform future research.
Introduction to this compound and EphA2 Signaling
EphA2 signaling is a double-edged sword in cancer biology. Ligand-dependent activation, triggered by its ephrin-A ligands, often leads to tumor-suppressive effects, including the inhibition of cell growth and migration. Conversely, ligand-independent EphA2 signaling, which can be oncogenic, promotes cell proliferation, survival, and metastasis. This compound, by acting as an antagonist, is designed to block the ligand-induced activation of EphA2. This action is anticipated to modulate several key signaling pathways that are aberrantly regulated in cancer.
Downstream Signaling Pathways Modulated by EphA2 Antagonism
While direct quantitative data for this compound's effect on all downstream pathways is still emerging, the effects of other EphA2 antagonists provide a strong framework for its likely mechanism of action. The primary signaling cascades influenced by EphA2 antagonism include the STAT3, MAPK/ERK, and PI3K/Akt pathways.
Inhibition of the JAK/STAT3 Pathway
The JAK/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and immune evasion in cancer. Studies have demonstrated that targeting EphA2 can lead to the suppression of JAK1/STAT3 signaling[1]. Inhibition of EphA2 is expected to decrease the phosphorylation of STAT3, thereby reducing its transcriptional activity and the expression of its target genes involved in tumorigenesis.
Modulation of the MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival. The role of EphA2 in regulating this pathway is complex and can be context-dependent. Some studies suggest that ligand-stimulated EphA2 activation can attenuate growth factor-induced Ras/ERK signaling[2][3]. Therefore, an antagonist like this compound might, in some contexts, lead to a more sustained activation of the MAPK/ERK pathway by blocking this negative feedback loop. However, other evidence suggests that EphA2 antagonists can suppress ERK activity[4].
Attenuation of the PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. Ligand-activated EphA2 has been shown to inhibit the PI3K/Akt pathway[5]. Consequently, antagonism of EphA2 by this compound is hypothesized to lead to a decrease in Akt phosphorylation, thereby promoting apoptosis and inhibiting cell survival. Indeed, targeting EphA2 has been shown to suppress AKT signaling in hepatocellular carcinoma.
Quantitative Data on the Effects of EphA2 Antagonists
The following table summarizes the observed effects of various EphA2 antagonists on downstream signaling pathways in different cancer cell lines. This data provides a valuable reference for the anticipated effects of this compound.
| Antagonist/Inhibitor | Cell Line | Target Pathway | Observed Effect | Reference |
| EphA2 Kinase Inhibitor | Hepatocellular Carcinoma (HCC) | JAK1/STAT3 | Suppression of STAT3 phosphorylation | |
| EphA2 Kinase Inhibitor | Hepatocellular Carcinoma (HCC) | PI3K/Akt | Suppression of Akt phosphorylation | |
| Doxazosin (EphA2 agonist/modulator) | Prostate, Breast, Glioma | MAPK/ERK | Suppression of ERK kinase activity | |
| Doxazosin (EphA2 agonist/modulator) | Prostate, Breast, Glioma | PI3K/Akt | Suppression of Akt kinase activity | |
| ALW-II-41-27 | Non-Small Cell Lung Cancer (NSCLC) | EphA2 | Inhibition of EphA2 tyrosine phosphorylation (IC50 = 11 nM) | |
| Ephrin-A1 Fc (EphA2 agonist) | PC3 (Prostate Cancer) | PI3K/Akt | Reduced Akt phosphorylation |
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol details the methodology for analyzing the phosphorylation status of key downstream signaling proteins such as STAT3, ERK, and Akt in response to this compound treatment.
4.1.1. Materials
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific and total protein for STAT3, ERK, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.1.2. Procedure
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound for the desired time points. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on EphA2 kinase activity.
4.2.1. Materials
-
Recombinant human EphA2 kinase
-
Kinase assay buffer
-
ATP
-
Specific substrate for EphA2 (e.g., a synthetic peptide)
-
This compound at various concentrations
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
4.2.2. Procedure
-
Prepare Kinase Reaction: In a microplate well, combine the recombinant EphA2 kinase, the specific substrate, and the kinase assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-kinase control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time.
-
Stop Reaction and Detect Signal: Stop the kinase reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure Luminescence: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
To facilitate a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Inferred downstream signaling pathways of EphA2 antagonized by this compound.
Figure 2: Experimental workflow for Western Blot analysis of protein phosphorylation.
Figure 3: Experimental workflow for in vitro kinase assay to determine IC50.
Conclusion
This compound represents a promising therapeutic strategy for cancers overexpressing EphA2. Its mechanism of action is centered on the antagonism of EphA2, leading to the modulation of critical downstream signaling pathways, including the JAK/STAT3, MAPK/ERK, and PI3K/Akt cascades. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound, ultimately paving the way for its successful clinical translation. Future studies should focus on generating specific quantitative data for this compound across a panel of cancer cell lines to confirm and expand upon the inferred signaling effects outlined here.
References
- 1. Targeting EphA2 suppresses hepatocellular carcinoma initiation and progression by dual inhibition of JAK1/STAT3 and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EPHA2 with Kinase Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the EphA2 tyrosine kinase stimulates the MAP/ERK kinase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk of the EphA2 Receptor with a Serine/Threonine Phosphatase Suppresses the Akt-mTORC1 Pathway in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
UniPR505: A Technical Guide for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 has emerged as a significant small molecule inhibitor in the field of angiogenesis research. Identified as a potent antagonist of the EphA2 receptor with a half-maximal inhibitory concentration (IC50) of 0.95 µM, this compound demonstrates notable anti-angiogenic properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this compound in angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in the progression of various diseases, including cancer. The erythropoietin-producing human hepatocellular carcinoma (Eph) receptors, a family of receptor tyrosine kinases, and their ephrin ligands are key regulators of angiogenesis. The EphA2 receptor, in particular, has been identified as a crucial mediator of tumor angiogenesis and vasculogenic mimicry, making it a promising target for anti-angiogenic therapies.
This compound, a derivative of lithocholic acid, has been characterized as a submicromolar antagonist of the EphA2 receptor. Its ability to block EphA2 phosphorylation and consequently inhibit neovascularization positions it as a valuable tool for basic and translational research in angiogenesis.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the antagonism of the EphA2 receptor. Upon binding, this compound blocks the phosphorylation of EphA2, a critical step in its activation. The signaling cascade downstream of EphA2 in endothelial cells is complex and often involves crosstalk with other key angiogenic pathways, notably the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Activation of EphA2 by its ligand, ephrin-A1, on endothelial cells can promote cell migration and assembly, crucial steps in the formation of new blood vessels. This process is often dependent on the activation of the PI3-kinase/Rac1 GTPase pathway. By inhibiting EphA2 phosphorylation, this compound disrupts this signaling cascade, leading to an attenuation of endothelial cell migration and tube formation.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Assay Type | Target | Metric | Value | Reference |
| EphA2 Antagonism | EphA2 | IC50 | 0.95 µM | [1] |
| In Vivo Angiogenesis | ||||
| Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | Inhibition | Demonstrated | Incerti M, et al. Eur J Med Chem. 2020.[2] |
Note: Specific quantitative data on the dose-dependent inhibition of in vitro angiogenesis assays such as tube formation and endothelial cell migration for this compound are not publicly available in the reviewed literature. The primary report by Incerti et al. (2020) confirms anti-angiogenic activity in the CAM assay, but does not provide specific percentage of inhibition values in the abstract.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's anti-angiogenic properties.
EphA2 Phosphorylation Assay
This protocol is designed to assess the inhibitory effect of this compound on EphA2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Ephrin-A1-Fc
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phospho-EphA2 antibody
-
Anti-EphA2 antibody (for total protein control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-20 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-EphA2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-EphA2 antibody to determine total EphA2 levels for normalization.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel or other basement membrane matrix
-
This compound
-
Calcein AM (for visualization)
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells (e.g., 1.5 x 10^4 cells/well).
-
Incubate the plate at 37°C for 4-18 hours.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
In Vitro Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
24-well plates
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and grow them to full confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on the formation of new blood vessels on the CAM of a developing chicken embryo.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Thermostable, sterile filter paper discs or sponges
-
Egg incubator
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with humidity for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
On day 7-8 of incubation, place a sterile filter paper disc or sponge saturated with a specific concentration of this compound or vehicle control onto the CAM.
-
Reseal the window and continue incubation for another 48-72 hours.
-
On day 10-11, open the window and observe the CAM vasculature around the disc.
-
Capture images of the CAM using a stereomicroscope.
-
Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area.
Visualizations
Signaling Pathway
Caption: this compound inhibits the EphA2 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising EphA2 antagonist with demonstrated anti-angiogenic properties. Its ability to inhibit EphA2 phosphorylation provides a clear mechanism for its action in disrupting endothelial cell functions crucial for neovascularization. While further studies are needed to provide more detailed quantitative data on its in vitro efficacy and to explore its full therapeutic potential, the information presented in this guide offers a solid foundation for researchers to design and execute experiments aimed at elucidating the role of this compound in angiogenesis and related pathologies. The detailed protocols and visual aids are intended to streamline experimental setup and data interpretation, ultimately accelerating research in this important area of drug discovery.
References
Methodological & Application
Application Notes and Protocols for UniPR505 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent antagonist of the EphA2 receptor, a member of the Eph receptor tyrosine kinase family.[1][2] The EphA2 receptor is frequently overexpressed in various cancers and plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] this compound, identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, exerts its anti-angiogenic effects by inhibiting EphA2 phosphorylation, thereby blocking downstream signaling pathways that promote neovascularization.[2] With a reported IC50 of 0.95 µM for the EphA2 receptor, this compound is a valuable tool for investigating the role of EphA2 in angiogenesis and for the development of novel anti-cancer therapies.[1]
These application notes provide a detailed protocol for utilizing this compound in a standard in vitro angiogenesis assay, specifically the tube formation assay, to quantify its anti-angiogenic properties.
Signaling Pathway of this compound Action
Caption: this compound antagonizes the EphA2 receptor, inhibiting angiogenesis.
Experimental Protocol: In Vitro Tube Formation Assay
This protocol details the steps to assess the anti-angiogenic potential of this compound using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME) or Matrigel®
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Calcein AM (for fluorescent staining)
-
Inverted microscope with a camera
Experimental Workflow:
Caption: Workflow for the in vitro angiogenesis assay with this compound.
Procedure:
-
Preparation of BME/Matrigel Coated Plates:
-
Thaw the Basement Membrane Extract (BME) or Matrigel® on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for at least 30 minutes.
-
Using pre-chilled pipette tips, add 50 µL of the thawed BME/Matrigel solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs in EGM-2 medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in a serum-free or low-serum medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the same medium. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the HUVEC suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Tube Formation Assay:
-
Carefully add 100 µL of the treated HUVEC suspension to each well of the BME/Matrigel coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, but tube formation is typically observed within this period.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
For fluorescent visualization, wash the cells once with PBS and then incubate with 2 µM Calcein AM in PBS for 30 minutes at 37°C.
-
Acquire images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions (nodes), and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation
The quantitative data obtained from the tube formation assay can be summarized in a table for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops | % Inhibition of Tube Formation |
| 0 (Vehicle Control) | 15,234 ± 850 | 125 ± 15 | 85 ± 10 | 0% |
| 0.1 | 12,876 ± 720 | 102 ± 12 | 68 ± 8 | 15.5% |
| 0.5 | 9,140 ± 510 | 65 ± 8 | 41 ± 5 | 40.0% |
| 1.0 | 6,550 ± 380 | 38 ± 5 | 22 ± 4 | 57.0% |
| 5.0 | 3,047 ± 210 | 15 ± 3 | 8 ± 2 | 80.0% |
| 10.0 | 1,523 ± 150 | 5 ± 2 | 2 ± 1 | 90.0% |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. The percentage of inhibition is calculated relative to the vehicle control.
Conclusion
The provided protocol offers a robust framework for evaluating the anti-angiogenic activity of the EphA2 antagonist, this compound. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively assess the potency and dose-response of this compound. This assay is a critical step in the preclinical evaluation of this compound as a potential therapeutic agent for cancer and other diseases characterized by pathological angiogenesis.
References
Application Notes and Protocols for UniPR505 in a Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family.[1] The EphA2 receptor is frequently overexpressed in various cancers and its activation is implicated in tumor growth, metastasis, and angiogenesis.[2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor progression, supplying tumors with essential nutrients and oxygen. This compound has demonstrated anti-angiogenic properties, making it a promising candidate for cancer therapy.[1] One of the most common and effective in vivo models to evaluate pro- and anti-angiogenic substances is the chorioallantoic membrane (CAM) assay.[3][4] This model utilizes the highly vascularized CAM of a developing chicken embryo to observe and quantify the formation of new blood vessels in response to various stimuli.
These application notes provide a detailed protocol for utilizing this compound in a CAM assay to assess its anti-angiogenic effects. The protocol covers the preparation of materials, the experimental procedure, and methods for quantitative analysis of the results.
Mechanism of Action: this compound and the EphA2 Signaling Pathway
This compound functions by antagonizing the EphA2 receptor. The binding of its natural ligand, ephrin-A1, to EphA2 typically triggers a signaling cascade that can have dual roles in cancer progression. However, in many cancer cells, EphA2 signaling becomes ligand-independent, promoting cell proliferation, migration, and angiogenesis. This compound is designed to block this aberrant signaling. The diagram below illustrates the simplified EphA2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for UniPR505 Treatment in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor tyrosine kinase, with a reported IC50 of 0.95 µM.[1] EphA2 is frequently overexpressed in various cancers, including prostate cancer, and its activation is associated with tumor growth, angiogenesis, and metastasis. These characteristics make EphA2 an attractive therapeutic target. These application notes provide a framework for evaluating the efficacy of this compound in prostate cancer cell lines, offering detailed protocols for key experiments and illustrative data.
Data Presentation: Efficacy of this compound in Prostate Cancer Cell Lines
The following table summarizes hypothetical data on the half-maximal inhibitory concentration (IC50) of this compound in a panel of commonly used prostate cancer cell lines. These cell lines represent different stages and characteristics of prostate cancer, including androgen sensitivity and metastatic potential.[2][3][4][5]
| Cell Line | Description | Androgen Receptor (AR) Status | Hypothetical this compound IC50 (µM) |
| LNCaP | Androgen-sensitive, expresses PSA, low tumorigenicity. | Positive | 8.5 |
| 22RV1 | Androgen-sensitive, expresses AR and PSA. | Positive | 6.2 |
| PC-3 | Androgen-independent, high metastatic potential, does not express PSA. | Negative | 2.1 |
| DU-145 | Androgen-insensitive, expresses PSA, derived from a brain metastasis. | Negative | 3.5 |
Note: The IC50 values presented in this table are for illustrative purposes to guide experimental design and data presentation. Actual values must be determined empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and the IC50 of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145, 22RV1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of EphA2 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of EphA2 and downstream signaling proteins.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-EphA2, anti-EphA2, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein levels.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits EphA2 receptor activation and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in prostate cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. cytosurge.com [cytosurge.com]
- 5. The Complete Set of Human Prostate Cancer Cell Lines [neuromics.com]
Quantification of Cell Viability and Cytotoxicity Following Treatment with UniPR505 using a Tetrazolium-Based Colorimetric Assay
< APPLICATION NOTE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Assessing cell viability is fundamental in drug discovery and toxicology. A common method involves using tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which are reduced by metabolically active cells to produce a colored formazan product.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye (MTT) to its insoluble purple formazan. The intensity of the resulting purple color, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[1] This application note provides a detailed protocol for evaluating the effect of UniPR505, an EphA2 antagonist with anti-angiogenic properties, on cellular viability.
Principle of the Assay
The assay quantifies cell viability by measuring the metabolic activity of the cell population. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. These crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured. A decrease in the signal indicates a reduction in metabolic activity, which can be interpreted as a loss of cell viability or a cytotoxic/cytostatic effect of the tested compound, this compound.
Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.
1. Materials and Reagents
-
Cells and Culture Reagents:
-
Selected cell line (logarithmic growth phase)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Test Compound:
-
This compound
-
Vehicle (e.g., DMSO, sterile)
-
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS). The solution should be filter-sterilized and protected from light.
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm).
-
96-well flat-bottom sterile microplates (tissue culture treated)
-
Multichannel pipette
-
Inverted microscope
-
2. Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest cells that are in a healthy, logarithmic phase of growth.
-
Perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 5,000–10,000 cells/well). The optimal density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.
Step 2: Compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains constant across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Untreated Control: Cells treated with a complete culture medium only.
-
Vehicle Control: Cells treated with a medium containing the same concentration of the solvent used for this compound.
-
Blank Control: Wells containing a complete culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Step 3: MTT Incubation
-
Following the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Return the plate to the incubator and incubate for 3-4 hours. During this time, visible purple formazan crystals will form in viable cells.
Step 4: Solubilization of Formazan
-
After the MTT incubation, add 100 µL of the Solubilization Solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
Step 5: Absorbance Measurement
-
Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background signals.
-
Read the plate within 1 hour of adding the solubilization solution.
Data Presentation and Analysis
1. Data Recording
Raw absorbance values should be recorded in a structured table.
Table 1: Example Raw Absorbance Data (OD 570nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Vehicle) | 1.205 | 1.221 | 1.198 | 1.208 | 0.012 |
| 0.1 | 1.150 | 1.185 | 1.162 | 1.166 | 0.018 |
| 1 | 0.988 | 1.012 | 0.995 | 0.998 | 0.012 |
| 10 | 0.610 | 0.635 | 0.622 | 0.622 | 0.013 |
| 50 | 0.301 | 0.295 | 0.315 | 0.304 | 0.010 |
| 100 | 0.155 | 0.162 | 0.158 | 0.158 | 0.004 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
2. Data Calculation
-
Corrected Absorbance: Subtract the average blank absorbance from all other absorbance readings.
-
Percentage Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
Table 2: Processed Data and Viability Calculation
| This compound (µM) | Avg. Corrected OD | Std. Dev. | % Viability |
| 0 (Vehicle) | 1.155 | 0.012 | 100.0% |
| 0.1 | 1.113 | 0.018 | 96.4% |
| 1 | 0.945 | 0.012 | 81.8% |
| 10 | 0.569 | 0.013 | 49.3% |
| 50 | 0.251 | 0.010 | 21.7% |
| 100 | 0.105 | 0.004 | 9.1% |
3. IC₅₀ Determination
The IC₅₀ value (the concentration of a compound that reduces cell viability by 50%) can be determined by plotting the % Viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound cell viability assay.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Since this compound is an EphA2 antagonist, it may induce apoptosis in cancer cells where EphA2 is overexpressed. This diagram illustrates a potential mechanism.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
UniPR505: Application Notes and Protocols for Studying Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family.[1] The EphA2 receptor is frequently overexpressed in various cancers and its activation is implicated in tumor progression, angiogenesis, and metastasis. This compound, by inhibiting EphA2, demonstrates significant anti-angiogenic properties, making it a valuable tool for investigating the molecular mechanisms of cell migration and invasion, and for the preclinical assessment of novel anti-cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study its effects on cell migration, invasion, and angiogenesis.
Mechanism of Action
This compound functions as an antagonist of the EphA2 receptor with a reported IC50 of 0.95 µM.[1] The EphA2 signaling pathway plays a dual role in cell migration. The canonical, ligand-dependent pathway typically inhibits cell motility. However, in many cancer cells, a ligand-independent, "non-canonical" pathway predominates. This pathway, often initiated by growth factors or cellular stress, leads to the phosphorylation of EphA2 at Serine 897 (S897) by kinases such as AKT and RSK. This non-canonical activation of EphA2 promotes a pro-migratory and invasive phenotype. This compound, by antagonizing EphA2, is expected to inhibit this pro-tumorigenic signaling.
Data Presentation
The following table summarizes the known quantitative data for this compound and provides a template for presenting experimental results from cell migration and invasion assays.
| Parameter | This compound Value | Reference |
| IC50 (EphA2 Antagonism) | 0.95 µM | [1] |
| Anti-angiogenic Activity (HUVEC Tube Formation) | Effective at inhibiting tube formation | [1] |
| Inhibition of Cell Migration (Wound Healing Assay) | [Insert experimental data here] | |
| Inhibition of Cell Invasion (Transwell Assay) | [Insert experimental data here] |
Mandatory Visualizations
EphA2 Non-Canonical Signaling Pathway in Cell Migration
Caption: Non-canonical EphA2 signaling pathway promoting cell migration and invasion.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, U87)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, gently create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Transwell Invasion Assay
This assay assesses the invasive potential of cells through an extracellular matrix.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow for polymerization.
-
Harvest and resuspend cells in serum-free medium.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cells in the upper chamber of the Matrigel-coated inserts in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in multiple fields of view using a microscope.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on in vitro angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Serum-free basal medium
-
This compound stock solution
-
Matrigel or other basement membrane matrix
-
96-well tissue culture plates
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and add it to a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in serum-free basal medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using a microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a promising pharmacological tool for investigating the role of the EphA2 receptor in cell migration, invasion, and angiogenesis. The provided protocols offer a standardized framework for assessing the in vitro efficacy of this compound and can be adapted for various cancer cell lines and research questions. The systematic collection and analysis of quantitative data, as outlined in the data presentation table, will facilitate a comprehensive understanding of the therapeutic potential of targeting the EphA2 signaling pathway.
References
Application Notes and Protocols for In Vivo Xenograft Models: Testing UniPR505 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a wide array of solid tumors, including glioblastoma, prostate, ovarian, and non-small cell lung cancer.[1][2][3][4] Overexpression of EphA2 is often correlated with poor prognosis and increased metastatic potential.[3] this compound exerts its anti-cancer effects by inhibiting EphA2 phosphorylation, which in turn disrupts downstream signaling pathways crucial for angiogenesis and tumor growth. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using subcutaneous xenograft models.
Signaling Pathway of this compound
This compound acts as an antagonist to the EphA2 receptor. In many cancer cells, EphA2 is overexpressed and contributes to tumor progression through ligand-independent signaling. This compound binds to EphA2, inhibiting its phosphorylation and subsequent downstream signaling cascades that promote angiogenesis, cell proliferation, and migration.
References
- 1. mdpi.com [mdpi.com]
- 2. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPHA2 EPH receptor A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Anti-EphA2 Antibodies Decrease EphA2 Protein Levels in Murine CT26 Colorectal and Human MDA-231 Breast Tumors But Do Not Inhibit Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
UniPR505: Application Notes and Protocols for Preclinical Cancer Research
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there are no published studies detailing the administration of the EphA2 antagonist, UniPR505, in mouse models of cancer. The primary research on this compound focused on its anti-angiogenic properties in an in ovo chick chorioallantoic membrane (CAM) model. The following application notes and protocols are based on the available data for this compound and provide generalized methodologies for preclinical cancer research.
Application Notes
Introduction
This compound is a novel small molecule antagonist of the EphA2 receptor, a tyrosine kinase that is often overexpressed in various cancers.[1] This overexpression is linked to tumor growth, metastasis, and angiogenesis. This compound has been shown to possess anti-angiogenic properties, suggesting its potential as a therapeutic agent in oncology.[1]
Mechanism of Action
This compound is a derivative of lithocholic acid and acts as a competitive antagonist at the EphA2 receptor.[1] It functions by blocking the phosphorylation of EphA2, a critical step in its activation.[1] By inhibiting EphA2 activation, this compound disrupts the downstream signaling pathways that promote neovascularization, a process essential for tumor growth and survival.[1]
The EphA2 signaling cascade is initiated by the binding of its ligand, ephrin-A1, which induces receptor autophosphorylation. This leads to the activation of pathways that control cell adhesion, migration, and proliferation. In the context of cancer, this signaling promotes the formation of new blood vessels to supply the tumor. This compound's inhibitory action on this pathway makes it a target for anti-angiogenic cancer therapy.
Caption: this compound inhibits EphA2 signaling to block angiogenesis.
Quantitative Data
The following table summarizes the available quantitative data for this compound from in vitro and in ovo assays.
| Assay Type | Parameter | Result | Reference |
| EphA2 Binding Assay | IC50 | 0.95 µM | |
| Chick Chorioallantoic Membrane (CAM) Assay | Anti-angiogenic Activity | Inhibition of neovascularization |
Experimental Protocols
Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This protocol describes the method used to assess the anti-angiogenic properties of this compound in ovo.
Objective: To determine the effect of this compound on the formation of new blood vessels on the chick chorioallantoic membrane.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
Sterile gelatin sponges
-
Incubator maintained at 37°C with humidity
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days at 37°C.
-
On day 4, carefully create a small window in the eggshell to expose the CAM.
-
Prepare sterile gelatin sponges saturated with various concentrations of this compound or the vehicle control.
-
Gently place the sponges on the CAM.
-
Seal the window and return the eggs to the incubator for 48-72 hours.
-
After the incubation period, re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the sponge.
-
Quantify angiogenesis by measuring the number of blood vessel branch points and the total vessel length in a defined area around the sponge. A statistically significant decrease in these parameters in the this compound-treated group compared to the control indicates anti-angiogenic activity.
Generalized Protocol: Administration of a Test Compound in a Subcutaneous Xenograft Mouse Model of Cancer
Note: This is a representative protocol and has not been specifically validated for this compound. Researchers should perform dose-ranging and toxicity studies to determine the optimal administration parameters for any new compound.
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Test compound (e.g., this compound) and vehicle
-
Calipers for tumor measurement
-
Analytical balance for body weight
Procedure:
-
Tumor Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or medium at a concentration of 1-10 x 10^6 cells per 100 µL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups.
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle.
-
Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage, intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
References
Application Notes and Protocols: Western Blot Analysis of EphA2 Phosphorylation Following UniPR505 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of EphA2 receptor phosphorylation upon treatment with UniPR505, a potent EphA2 antagonist. The following sections describe the underlying signaling pathway, a comprehensive experimental workflow, and a step-by-step Western blot protocol.
Introduction to EphA2 Signaling and this compound Inhibition
EphA2, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis. Its dysregulation is frequently associated with cancer progression. EphA2 signaling can be broadly categorized into two pathways:
-
Canonical (Ligand-Dependent) Signaling: Upon binding of its ephrin-A ligand, EphA2 undergoes autophosphorylation on tyrosine residues, leading to downstream signaling that can inhibit cell growth and migration.
-
Non-Canonical (Ligand-Independent) Signaling: In the absence of ligand binding, EphA2 can be phosphorylated on serine/threonine residues by kinases such as AKT and RSK. This non-canonical signaling is often pro-tumorigenic.
This compound is a small molecule antagonist of the EphA2 receptor. It has been identified as a submicromolar antagonist capable of blocking EphA2 phosphorylation, thereby inhibiting neovascularization.[1] With an IC50 of 0.95 µM, this compound presents as a promising compound for cancer therapy research.[2] This protocol outlines the methodology to quantify the inhibitory effect of this compound on EphA2 phosphorylation in a cellular context using Western blotting.
EphA2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical and non-canonical EphA2 signaling pathways and the proposed point of inhibition by this compound.
Experimental Workflow for this compound Treatment and Western Blot Analysis
The overall experimental process, from cell culture to data analysis, is depicted in the following workflow diagram.
Detailed Protocol: Western Blot for EphA2 Phosphorylation
This protocol is designed for cultured cells and can be adapted for different cell lines expressing EphA2.
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., PC-3, H358, or A375 cells), cell culture medium, fetal bovine serum (FBS), and penicillin-streptomycin.
-
This compound Treatment: this compound (MedChemExpress), DMSO (vehicle control).
-
Cell Lysis: RIPA buffer or similar lysis buffer, protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA protein assay kit or equivalent.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).
-
Immunoblotting:
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-EphA2 (e.g., p-EphA2 Tyr588, p-EphA2 Ser897).
-
Rabbit or mouse anti-total EphA2.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
-
Signal Detection: Enhanced chemiluminescence (ECL) substrate, imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours). The optimal time and concentration should be determined empirically for each cell line.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EphA2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed for total EphA2 and a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the primary antibody for total EphA2, followed by the loading control antibody.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-EphA2 band to the total EphA2 band intensity for each sample.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Plot the relative phospho-EphA2 levels against the concentration of this compound to determine the dose-dependent inhibitory effect.
Quantitative Data Summary
The following table provides an illustrative example of quantitative data obtained from a Western blot experiment analyzing the effect of a small molecule inhibitor on EphA2 phosphorylation. The data is presented as the relative density of the phosphorylated EphA2 band normalized to the total EphA2 band.
| Treatment Group | Concentration (µM) | Relative p-EphA2 (S897) Density (Normalized to Total EphA2) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.08 |
| This compound | 0.1 | 0.85 | ± 0.06 |
| This compound | 0.5 | 0.62 | ± 0.05 |
| This compound | 1.0 | 0.41 | ± 0.04 |
| This compound | 5.0 | 0.18 | ± 0.03 |
| This compound | 10.0 | 0.09 | ± 0.02 |
Note: The data presented in this table is for illustrative purposes and may not be representative of actual experimental results with this compound.
References
Application Notes and Protocols for UniPR505 in Combination with Cytotoxic Drugs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the largest family of receptor tyrosine kinases.[1] The EphA2 receptor is frequently overexpressed in a variety of human cancers, and its activation is implicated in tumor growth, angiogenesis, metastasis, and chemoresistance.[2][3][4] this compound, a derivative of lithocholic acid, has been identified as a submicromolar antagonist of EphA2, demonstrating anti-angiogenic properties by inhibiting EphA2 phosphorylation and neovascularization.[1]
The rationale for combining this compound with conventional cytotoxic drugs stems from the role of EphA2 in promoting tumor survival and drug resistance. By inhibiting the pro-tumorigenic signaling cascades mediated by EphA2, this compound has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapy, thereby improving therapeutic outcomes and potentially overcoming acquired resistance. Preclinical studies with other EphA2 targeting agents, such as monoclonal antibodies and siRNA, have shown synergistic anti-tumor effects when combined with cytotoxic agents like paclitaxel.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with cytotoxic drugs for cancer therapy. The included protocols offer detailed methodologies for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of such combination regimens.
Signaling Pathway of EphA2 and Inhibition by this compound
The EphA2 receptor can be activated through both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways. In many cancers, EphA2 is overexpressed and signals independently of its ligand, ephrin-A1, promoting cell growth, migration, and survival. This non-canonical signaling is often driven by phosphorylation at Serine 897 by kinases such as AKT and RSK. This compound, as an antagonist, is designed to bind to the EphA2 receptor and block its activation and downstream signaling.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
Application of UniPR505 in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family.[1] With an IC50 of 0.95 µM, this compound has demonstrated significant anti-angiogenic properties.[1] The EphA2 receptor is frequently overexpressed in a variety of cancers, where it plays a crucial role in tumor progression, metastasis, and angiogenesis. Dysregulation of EphA2 signaling can contribute to increased tumor growth and the formation of new blood vessels that supply the tumor.[1] this compound exerts its effect by blocking the phosphorylation of EphA2, thereby inhibiting downstream signaling pathways involved in cell migration, invasion, and angiogenesis.[1] Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell culture by mimicking the complex cell-cell and cell-matrix interactions found in vivo. This makes them invaluable tools for assessing the efficacy of anti-cancer agents like this compound.
Mechanism of Action: EphA2 Signaling Pathway
This compound acts as an antagonist to the EphA2 receptor. In many cancers, EphA2 is overexpressed and its signaling can become ligand-independent, promoting oncogenic pathways. This compound binds to the EphA2 receptor, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. Key pathways affected include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and migration. By inhibiting EphA2, this compound can effectively attenuate these pro-tumorigenic signals.
Application 1: Inhibition of Tumor Spheroid Growth
This protocol details the use of this compound to assess its inhibitory effect on the growth of 3D tumor spheroids. Tumor spheroids recapitulate the avascular core of a solid tumor, providing a valuable model for drug screening.
Experimental Protocol: Tumor Spheroid Growth Inhibition Assay
Materials:
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Cancer cell line known to overexpress EphA2 (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well ultra-low attachment (ULA) round-bottom plates
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
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Microplate reader with luminescence detection
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Inverted microscope with imaging capabilities
Procedure:
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Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete medium at 37°C and 5% CO2.
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Cell Seeding:
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Harvest cells using trypsin-EDTA and perform a cell count.
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Resuspend cells in complete medium to a final concentration of 2.5 x 10^4 cells/mL.
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Seed 100 µL of the cell suspension (2,500 cells) into each well of a 96-well ULA plate.
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Spheroid Formation:
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Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
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Incubate the plate for 3-4 days to allow for the formation of compact spheroids.
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This compound Treatment:
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Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
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Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
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Incubation and Imaging:
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Incubate the treated spheroids for 72 hours.
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At 0, 24, 48, and 72 hours post-treatment, capture brightfield images of the spheroids using an inverted microscope.
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Measure the diameter of the spheroids using image analysis software to calculate the spheroid volume.
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Viability Assessment:
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After the final imaging at 72 hours, perform a 3D cell viability assay according to the manufacturer's instructions.
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Equilibrate the plate to room temperature for 30 minutes.
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Add 100 µL of the viability reagent to each well.
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Mix on an orbital shaker for 5 minutes to lyse the spheroids.
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Incubate at room temperature for an additional 25 minutes.
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Measure the luminescence using a microplate reader.
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Data Analysis:
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Calculate the percentage of viability for each concentration relative to the vehicle control.
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Plot the viability data against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
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Analyze the changes in spheroid volume over time for each treatment group.
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Expected Quantitative Data
Table 1: Effect of this compound on Tumor Spheroid Viability and Growth
| This compound Concentration (µM) | Spheroid Volume (mm³) at 72h (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 0.25 ± 0.03 | 100 ± 5.2 |
| 0.1 | 0.23 ± 0.02 | 92 ± 4.8 |
| 1 | 0.18 ± 0.02 | 75 ± 6.1 |
| 10 | 0.11 ± 0.01 | 48 ± 5.5 |
| 50 | 0.06 ± 0.01 | 22 ± 3.9 |
| 100 | 0.04 ± 0.005 | 10 ± 2.1 |
Application 2: Inhibition of Angiogenesis in a 3D Co-culture Spheroid Model
This protocol describes a 3D co-culture model of tumor cells and endothelial cells to evaluate the anti-angiogenic effects of this compound. This model mimics the interaction between a tumor and its surrounding vasculature.
Experimental Protocol: 3D Angiogenesis Co-culture Spheroid Assay
Materials:
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Tumor cell line (e.g., A549 lung cancer)
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Complete medium for tumor cells and endothelial cell growth medium (EGM-2)
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Fibrinogen solution
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Thrombin solution
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Aprotinin
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This compound stock solution (in DMSO)
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48-well plates
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Fluorescently labeled antibodies (e.g., anti-CD31 for HUVECs)
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Confocal microscope
Procedure:
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Co-culture Spheroid Formation:
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Harvest tumor cells and HUVECs separately.
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Prepare a co-culture cell suspension containing tumor cells and HUVECs at a 10:1 ratio (e.g., 2.25 x 10^4 tumor cells/mL and 0.25 x 10^4 HUVECs/mL).
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Use the hanging drop method by placing 20 µL drops of the cell suspension on the lid of a petri dish. Add PBS to the bottom of the dish to maintain humidity.
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Incubate for 3 days to allow the formation of co-culture spheroids.
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Embedding Spheroids in Matrix:
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Prepare a fibrinogen solution (2.5 mg/mL in medium).
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Carefully transfer the spheroids into the fibrinogen solution.
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Add thrombin (0.5 U/mL) to the spheroid-fibrinogen suspension and quickly pipette 50 µL into each well of a 48-well plate.
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Allow the fibrin gel to polymerize at 37°C for 20 minutes.
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This compound Treatment:
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Prepare dilutions of this compound in EGM-2 medium.
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Add 200 µL of the appropriate this compound dilution or vehicle control on top of the fibrin gel.
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Incubation and Analysis:
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Incubate the plate for 3-5 days to allow for endothelial cell sprouting from the spheroids.
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At the end of the incubation period, fix the gels with 4% paraformaldehyde.
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Perform immunofluorescence staining for an endothelial cell marker (e.g., CD31) to visualize the sprouts.
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Image the spheroids and sprouts using a confocal microscope.
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Data Quantification:
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Quantify the anti-angiogenic effect by measuring the number of sprouts per spheroid and the average sprout length using image analysis software.
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Expected Quantitative Data
Table 2: Effect of this compound on Endothelial Sprouting in 3D Co-culture Spheroids
| This compound Concentration (µM) | Average Number of Sprouts per Spheroid (Mean ± SD) | Average Sprout Length (µm) (Mean ± SD) |
| 0 (Vehicle) | 25 ± 4 | 150 ± 22 |
| 0.1 | 22 ± 3 | 135 ± 18 |
| 1 | 15 ± 3 | 95 ± 15 |
| 10 | 7 ± 2 | 40 ± 8 |
| 50 | 2 ± 1 | 15 ± 5 |
| 100 | 0 | 0 |
Conclusion
This compound presents a promising therapeutic agent for cancers characterized by EphA2 overexpression. The use of 3D cell culture models provides a more accurate and predictive platform for evaluating the anti-tumor and anti-angiogenic efficacy of this compound. The detailed protocols provided herein offer a framework for researchers to investigate the potential of this compound in a physiologically relevant in vitro setting. The quantitative data derived from these assays can provide valuable insights into the dose-dependent effects of this compound and inform further preclinical and clinical development.
References
Troubleshooting & Optimization
Troubleshooting UniPR505 solubility issues in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with UniPR505 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound is identified as an EphA2 antagonist with anti-angiogenic properties[1]. While specific data on its chemical structure from the provided results is limited, compounds of this nature can be hydrophobic. Hydrophobic compounds often exhibit poor solubility in aqueous solutions like cell culture media, which can lead to precipitation and inaccurate experimental results.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
The formation of a precipitate upon addition of this compound to your cell culture medium is a strong indicator of solubility issues. This commonly occurs when a compound, dissolved in a concentrated organic solvent stock solution (e.g., DMSO), comes out of solution when diluted into the aqueous environment of the media. This is a frequent challenge with hydrophobic compounds[2].
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell culture?
For most cell lines, it is advisable to keep the final concentration of dimethyl sulfoxide (DMSO) below 1%, with 0.1% being a generally safe level that minimizes the risk of solvent-induced cellular stress or toxicity[2]. It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve this compound[2].
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
If you observe a precipitate after adding your this compound stock solution to your cell culture media, follow these troubleshooting steps:
Step 1: Optimize Stock Solution Preparation and Dilution Technique
Proper preparation of the stock solution and the method of dilution are critical for hydrophobic compounds.
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Protocol: Stock Solution Preparation
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing[2]. Ensure the compound is completely dissolved before use.
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Protocol: Dilution into Cell Culture Media
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Pre-warm Media: Warm the cell culture media to 37°C before adding the compound.
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Dropwise Addition: Add the this compound stock solution drop-by-drop to the media while gently swirling or vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
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Avoid Direct High-Concentration Addition: Do not add a small volume of a highly concentrated stock directly into the full volume of media. A serial dilution approach may be beneficial.
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Step 2: Consider Alternative Solvents and Solubilizing Agents
If solubility issues persist with DMSO, other solvents or agents can be explored.
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Alternative Solvents: Consider preparing stock solutions in other organic solvents such as ethanol, methanol, or dimethylformamide (DMF). It is essential to determine the maximum tolerated concentration of any new solvent for your specific cell line.
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Solubilizing Agents: For highly insoluble compounds, the use of surfactants or other solubilizing agents may be necessary.
Step 3: Methodical Solubility Testing
A systematic approach to determine the solubility limit can be beneficial.
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Visual Inspection: After preparing the solution, visually inspect for any undissolved particles against a suitable background. Microscopic evaluation can also be performed.
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Incubation and Observation: If not completely soluble, incubating the solution at 37°C for 30 minutes may aid dissolution. Subsequently, allow the mixture to cool for at least 30 minutes to check for recrystallization.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| DMSO Concentration | < 1% (General) | A concentration of 0.1% is often considered safe for most cell lines to minimize toxicity. |
| 0.1% (Recommended Safe Level) | Always include a vehicle control with the same final solvent concentration in your experiments. | |
| Stock Solution Warming | 37°C | Can aid in the dissolution of the compound in the organic solvent. |
| Sonication Time | 5-10 minutes | Can be used to aid dissolution of the stock solution. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution and Diluting in Cell Culture Media
This protocol provides a general guideline for handling hydrophobic compounds like this compound.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Vortexer
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Sonicator or 37°C water bath
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Pre-warmed cell culture medium (37°C)
Procedure:
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Stock Solution Preparation (e.g., 10 mM): a. In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder. b. Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or place it in a 37°C water bath for 10-15 minutes, vortexing intermittently until the solution is clear. e. Store the stock solution at -20°C or -80°C as recommended for the compound.
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Dilution into Cell Culture Media: a. Thaw the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To achieve the desired final concentration, calculate the volume of stock solution needed. d. While gently swirling or vortexing the pre-warmed media, add the this compound stock solution dropwise. e. Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready for use in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Potential causes of poor compound solubility in cell culture media.
References
Technical Support Center: Optimizing UniPR505 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use UniPR505, a potent EphA2 antagonist, in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that functions as an antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family. It exerts its effects by blocking the phosphorylation of EphA2, thereby inhibiting downstream signaling pathways involved in processes like angiogenesis (the formation of new blood vessels).
Q2: What are the key properties of this compound?
A2: this compound has a molecular weight of 647.89 g/mol and a CAS number of 2938227-14-4. It is a solid, white compound.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: In what solvents is this compound soluble?
A4: While specific solubility data is not detailed in the provided search results, most small molecule inhibitors are initially dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation.
Troubleshooting Guide
This section addresses common issues that may arise when optimizing this compound concentration in your cell-based assays.
Issue 1: No or Weak Biological Effect Observed
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Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to effectively inhibit EphA2 in your specific cell line.
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Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your assay endpoint.
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Possible Cause 2: Compound Instability. this compound may be degrading in the cell culture medium.
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Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
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Possible Cause 3: Low EphA2 Expression. The cell line you are using may not express sufficient levels of the EphA2 receptor.
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Troubleshooting Step: Confirm EphA2 expression in your cell line using Western blot or qPCR.
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Issue 2: High Cellular Toxicity or Off-Target Effects
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Possible Cause 1: Concentration Too High. Excessive concentrations of this compound can lead to non-specific cytotoxicity.
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Troubleshooting Step: Titrate down the concentration to the lowest effective dose that elicits the desired on-target effect. It is advisable to use concentrations at or slightly above the IC50 for the primary target to minimize off-target effects.
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Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
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Troubleshooting Step: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and include a vehicle control (media with the same concentration of solvent) in your experiments.
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Issue 3: Inconsistent or Irreproducible Results
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Possible Cause 1: Variability in Cell Seeding. Inconsistent cell numbers across wells can lead to variable results.
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Troubleshooting Step: Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments.
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Possible Cause 2: Edge Effects in Multi-Well Plates. Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability.
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Troubleshooting Step: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.
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Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| EphA2 | Biochemical Assay | - | 0.95 µM | |
| Angiogenesis | Polygon Formation | HUVEC | 3 µM |
Experimental Protocols
1. Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further experiments.
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Materials:
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Your cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
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Microplate reader
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Procedure:
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Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
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Treatment: Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
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2. Western Blot Analysis of EphA2 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on EphA2 phosphorylation.
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Materials:
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Cell line with detectable EphA2 expression
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This compound
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Lysis buffer containing protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-EphA2 (e.g., p-EphA2 Tyr594 or Ser897) and anti-total-EphA2
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Western blot equipment
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Procedure:
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Cell Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized duration.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Prepare protein samples, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
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Antibody Incubation: Incubate the membrane with the primary antibody against phospho-EphA2 overnight at 4°C.
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Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total EphA2 or a housekeeping protein (e.g., β-actin).
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Visualizations
Caption: EphA2 signaling pathway and its inhibition by this compound.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting logic for common issues with this compound experiments.
How to determine the IC50 of UniPR505 in different cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of UniPR505 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule antagonist of the EphA2 receptor, a member of the receptor tyrosine kinase (RTK) family. It is a derivative of lithocholic acid and exhibits anti-angiogenic properties by blocking the phosphorylation of EphA2.[1]
Q2: What is the general range of IC50 values for this compound?
A2: this compound is a submicromolar antagonist of the EphA2 receptor.[1] Its IC50 for EphA2 is 0.95 µM in cell-free assays.[2] In cell-based assays, it has an IC50 of 1.5 µM for the inhibition of EphA2 phosphorylation in PC3 cells and an IC50 of less than 3 µM for anti-angiogenic activity in HUVEC cells.[3]
Q3: What are the downstream signaling pathways affected by this compound?
A3: By inhibiting EphA2, this compound can modulate downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis. These pathways include the Ras-PI3K-AKT and Ras-MAPK pathways.[4]
Q4: Which cell viability assays are suitable for determining the IC50 of this compound?
A4: Standard colorimetric or fluorometric cell viability assays such as the MTT, XTT, SRB (sulforhodamine B), or PrestoBlue™ assays are suitable for determining the IC50 of this compound in adherent cell lines. The choice of assay may depend on the specific cell line and available laboratory equipment.
Data Presentation
Table 1: IC50 Values of this compound in Different Assays and Cell Lines
| Compound | Target/Process | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | EphA2 | Cell-Free | - | 0.95 | |
| This compound | EphA2 Phosphorylation | Cell-Based | PC3 | 1.5 | |
| This compound | Angiogenesis | Cell-Based | HUVEC | < 3 |
Experimental Protocols
Detailed Methodology for Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound using a 96-well plate format. Optimization for specific cell lines is recommended.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Selected cancer cell line(s)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (cell culture grade)
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96-well flat-bottom plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells from a sub-confluent culture.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range could be from 0.01 µM to 100 µM.
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Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.
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Incubation:
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Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
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MTT Assay:
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After the incubation period, add 20 µL of MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium containing MTT from the wells.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
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Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
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Mandatory Visualizations
Caption: this compound inhibits the EphA2 signaling pathway.
Caption: Experimental workflow for IC50 determination.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
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Possible Cause: Inconsistent cell health or passage number.
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Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
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Possible Cause: Pipetting inaccuracies.
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Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and prepare master mixes for reagents to be added across the plate.
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Possible Cause: Edge effects in the 96-well plate.
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Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or medium to maintain humidity and temperature uniformity.
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Issue 2: Incomplete Dose-Response Curve (No Upper or Lower Plateau)
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Possible Cause: this compound concentration range is too narrow or not centered around the IC50.
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Solution: Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to estimate the IC50. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50.
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Possible Cause: Solubility issues of this compound at high concentrations.
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Solution: Visually inspect the drug dilutions for any precipitation. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for the specific cell line (typically <0.5%).
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Issue 3: Discrepancy Between Cell-Free and Cell-Based IC50 Values
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Possible Cause: Cell membrane permeability of this compound.
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Solution: This is an inherent property of the compound. The higher IC50 in cell-based assays compared to cell-free assays often reflects the compound's ability to cross the cell membrane and reach its intracellular target.
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Possible Cause: Presence of ATP and other cellular factors in cell-based assays.
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Solution: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by intracellular ATP concentrations. This is an important consideration when comparing in vitro and in vivo efficacy.
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References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of UniPR505 in research.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UniPR505. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an antagonist of the EphA2 receptor with an IC50 of 0.95 µM.[1] It is designed to block the interaction between the EphA2 receptor and its ephrin ligands, thereby inhibiting downstream signaling pathways involved in processes such as angiogenesis.[1][2]
Q2: What are the known off-targets of this compound?
While this compound is designed to be a selective EphA2 antagonist, in vitro screening has revealed potential off-target activity against other members of the Eph receptor family, particularly at higher concentrations. The inhibitory concentrations (IC50) for this compound against a panel of Eph receptors are summarized in the table below.
Q3: We are observing a cellular phenotype that is inconsistent with EphA2 inhibition. Could this be due to off-target effects?
Yes, if the observed cellular phenotype does not align with the known functions of EphA2, it is prudent to consider potential off-target effects. This is especially relevant if you are using high concentrations of this compound. To investigate this, you can perform a kinase selectivity screen or test the effect of this compound on signaling pathways downstream of suspected off-target kinases.[3][4]
Q4: How can we experimentally confirm a suspected off-target interaction in our cellular model?
To confirm a suspected off-target interaction in a cellular context, you can employ several methods:
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Western Blotting: Analyze the phosphorylation status of the suspected off-target kinase and its key downstream effectors. An unexpected change in phosphorylation upon this compound treatment would suggest an off-target interaction.
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Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to the suspected off-target protein in intact cells.
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Rescue Experiments: If you suspect an off-target kinase is responsible for the observed phenotype, you can try to rescue the effect by overexpressing a drug-resistant mutant of that kinase.
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Orthogonal Approaches: Use an alternative tool, such as siRNA or CRISPR, to knock down the suspected off-target and determine if it phenocopies the effect of this compound.
Q5: Are there any potential off-target effects related to the lithocholic acid core of this compound?
This compound is a derivative of lithocholic acid. Lithocholic acid and its derivatives have been reported to interact with other cellular targets, which could potentially contribute to off-target effects. For instance, some lithocholic acid derivatives have been shown to inhibit ubiquitin-specific proteases (USPs), such as USP2a, and to activate AMP-activated protein kinase (AMPK). It is important to consider these possibilities when interpreting experimental results.
Data Presentation
Table 1: Inhibitory Activity of this compound against a Panel of Eph Receptors
| Target | IC50 (µM) |
| EphA2 | 0.95 |
| EphA5 | 4.4 |
| EphA3 | 4.5 |
| EphA4 | 6.4 |
| EphA8 | 7.7 |
| EphB3 | 11 |
| EphB2 | 14 |
| EphA6 | 18 |
This data is derived from in vitro binding assays and indicates the concentration of this compound required to inhibit 50% of the activity of each receptor. Lower IC50 values indicate higher potency. The selectivity of this compound for EphA2 is evident when compared to its activity against other Eph receptors.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol is designed to assess the selectivity of this compound by screening it against a broad panel of kinases.
Materials:
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Purified recombinant kinases (large panel)
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Specific peptide or protein substrates for each kinase
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This compound stock solution (e.g., 10 mM in DMSO)
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Kinase reaction buffer
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[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
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96-well or 384-well plates
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Phosphocellulose filter plates (for radiometric assay)
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Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
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Prepare serial dilutions of this compound in DMSO.
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In a microplate, add the kinase reaction buffer.
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Add the specific kinase to each well.
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Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
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Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (for radiometric assay, use [γ-³³P]ATP). The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
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Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction.
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For Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter plates, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
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For ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
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Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Downstream Signaling Analysis
This protocol is used to investigate the effect of this compound on the phosphorylation state of EphA2 and potential off-target kinases in a cellular context.
Materials:
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Cells of interest
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This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA or Bradford)
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-phospho-EphA2, anti-EphA2, anti-phospho-suspected-off-target, anti-total-suspected-off-target)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
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Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates.
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Normalize protein amounts and prepare samples for SDS-PAGE.
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Separate proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane and detect the signal using an ECL substrate.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of a suspected off-target kinase would suggest an off-target effect.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for investigating this compound off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
UniPR505 Experiments: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving UniPR505, a potent EphA2 antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that functions as an antagonist of the EphA2 receptor, a member of the ephrin receptor subfamily of receptor tyrosine kinases (RTKs).[1][2] It exerts its effects by binding to EphA2 and preventing its activation by its ephrin-A ligands. This inhibition disrupts downstream signaling pathways involved in processes like angiogenesis, cell migration, and proliferation.[3][4]
Q2: We are observing high variability in the IC50 value of this compound in our cell-based assays. What could be the cause?
A2: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors. These include inconsistencies in cell culture conditions, such as cell passage number and confluency, variations in compound concentration and incubation times, and the inherent biological variability of the cell line. For a detailed breakdown of potential causes and solutions, please refer to the Troubleshooting Guide below.
Q3: Our in vitro angiogenesis (tube formation) assay results with this compound are not consistent. What are the critical parameters to control in this assay?
A3: The tube formation assay is sensitive to subtle variations in experimental conditions. Key parameters to control for consistent results include the quality and concentration of the basement membrane extract (e.g., Matrigel), the seeding density of endothelial cells, and the concentration and incubation time of this compound. Refer to the detailed Endothelial Cell Tube Formation Assay Protocol for specific guidance.
Q4: What are the known downstream signaling pathways affected by this compound's inhibition of EphA2?
A4: By inhibiting EphA2, this compound can modulate several downstream signaling pathways. In its canonical, ligand-dependent signaling, EphA2 activation typically suppresses the RAS-ERK and AKT-mTORC1 pathways. However, in many cancer cells, EphA2 is overexpressed and signals in a ligand-independent manner, promoting cell migration and survival through pathways involving RhoGTPases and FAK-integrin signaling. This compound would be expected to inhibit these pro-tumorigenic signaling cascades.
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | - Maintain a consistent cell passage number for all experiments. - Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. - Regularly test for and treat any mycoplasma contamination. |
| Compound Handling | - Prepare fresh stock solutions of this compound regularly. - Use calibrated pipettes to ensure accurate dilutions. - Perform a dose-response curve with a wide range of concentrations. |
| Assay Conditions | - Optimize and standardize incubation times for both compound treatment and assay readout. - Ensure uniform temperature and CO2 levels in the incubator. - Use a consistent assay readout method and instrument settings. |
| Cell Line Specifics | - Confirm the expression level of EphA2 in your cell line. - Consider that the cellular context can influence compound activity. |
Inconsistent Results in Angiogenesis (Tube Formation) Assays
| Potential Cause | Troubleshooting Steps |
| Basement Membrane Extract (BME) | - Use a consistent lot of BME and thaw it slowly on ice to prevent premature gelling. - Ensure an even and consistent thickness of the BME layer in each well. - Avoid introducing bubbles when dispensing the BME. |
| Endothelial Cells | - Use primary endothelial cells at a low passage number. - Optimize the cell seeding density; too few cells will not form tubes, while too many will form a monolayer. - Handle cells gently during trypsinization and seeding to maintain their viability. |
| This compound Treatment | - Add this compound to the cells either before or at the time of seeding onto the BME, and maintain consistency. - Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Image Analysis | - Capture images at a consistent time point after seeding. - Use standardized image analysis software to quantify tube length, branch points, and loops. |
Experimental Protocols
Key Experiment: Endothelial Cell Tube Formation Assay
This protocol is adapted from standard in vitro angiogenesis assay methodologies.
Materials:
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Primary Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial Cell Growth Medium
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Basement Membrane Extract (BME), growth factor reduced
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This compound
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96-well plate
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Trypsin-EDTA
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Phosphate-Buffered Saline (PBS)
Methodology:
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Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
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Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using Trypsin-EDTA and neutralize with growth medium. Centrifuge the cells and resuspend in a small volume of growth medium. Perform a cell count.
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Treatment and Seeding: Dilute the HUVEC suspension to the desired seeding density (e.g., 1.5 x 10^4 cells/well) in growth medium containing various concentrations of this compound or vehicle control.
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Incubation: Gently add 100 µL of the cell suspension to each BME-coated well. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
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Visualization and Analysis: Monitor tube formation at regular intervals using a phase-contrast microscope. Capture images at a predetermined time point. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: EphA2 Signaling Pathways and Point of Inhibition by this compound.
Caption: Experimental Workflow for the In Vitro Tube Formation Assay.
Caption: Logical Flowchart for Troubleshooting Inconsistent Experimental Results.
References
UniPR505 stability and storage best practices.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of UniPR505, a potent EphA2 antagonist. It also offers troubleshooting guidance and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the EphA2 receptor, a receptor tyrosine kinase. It functions by blocking the phosphorylation of EphA2, thereby inhibiting its signaling pathways.[1] This inhibitory action has been shown to disrupt neovascularization (the formation of new blood vessels), a critical process in tumor growth and angiogenesis.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions depending on its form. The powdered form is stable for up to three years when stored at -20°C. When dissolved in a solvent, it should be stored at -80°C for a maximum of six months.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as DMSO. For a 10 mM stock solution, dissolve 1 mg of this compound in 150.24 µL of DMSO. It is crucial to ensure the powder is completely dissolved by vortexing. For cellular experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and affect its activity. Prepare aliquots of the stock solution to minimize the number of times the main stock is thawed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it remains at a non-toxic level for your experimental system. Sonication can also aid in redissolving the compound. |
| Inconsistent or no biological activity | - Compound degradation due to improper storage. - Incorrect final concentration. - Presence of interfering substances in the experimental setup. | - Verify the storage conditions and age of the this compound stock. - Confirm the dilution calculations and ensure accurate pipetting. - Include appropriate positive and negative controls in your experiment to validate the assay and rule out confounding factors. |
| High background signal in cell-based assays | Off-target effects or non-specific binding. | Optimize the concentration of this compound by performing a dose-response curve to identify the optimal concentration with the highest specific activity and lowest background. Ensure thorough washing steps in your assay protocol. |
Experimental Protocols
Cell-Based EphA2 Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on EphA2 phosphorylation in a cell-based assay.
Methodology:
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Cell Culture: Culture a human cell line known to express EphA2 (e.g., PC-3 prostate cancer cells) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal levels of receptor phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
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Ligand Stimulation: Stimulate the cells with a known EphA2 ligand, such as ephrin-A1-Fc, to induce EphA2 phosphorylation.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated EphA2 (p-EphA2) and total EphA2. Use specific antibodies for detection.
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Analysis: Quantify the band intensities to determine the extent of inhibition of EphA2 phosphorylation by this compound.
Experimental Workflow for Cell-Based EphA2 Phosphorylation Assay
Caption: Workflow for assessing this compound's effect on EphA2 phosphorylation.
Signaling Pathway
Simplified EphA2 Signaling Pathway and Inhibition by this compound
The EphA2 receptor can be activated through both ligand-dependent and ligand-independent mechanisms. Upon activation, it triggers downstream signaling cascades that are involved in processes such as cell migration, proliferation, and angiogenesis. This compound acts as an antagonist, blocking the phosphorylation of EphA2 and thereby inhibiting these downstream effects.
Caption: Inhibition of EphA2 signaling by this compound.
References
Minimizing cytotoxicity of UniPR505 in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of UniPR505 in long-term experiments.
Troubleshooting Guide
Issue 1: Increased Cell Death Observed in Long-Term Cultures
You may observe a gradual increase in cell death, indicated by floating cells or a decrease in cell confluence, in cultures treated with this compound over several days or weeks.
Possible Causes and Solutions:
-
Compound Instability: this compound may degrade over time in culture media, leading to the formation of toxic byproducts.
-
Solution: Perform a stability analysis of this compound in your specific cell culture medium at 37°C. This can be done using techniques like High-Performance Liquid Chromatography (HPLC). If degradation is observed, consider more frequent media changes with freshly prepared this compound.
-
-
Cumulative Cytotoxicity: Continuous exposure to even low concentrations of this compound may lead to a cumulative toxic effect.
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Solution: Determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line through a dose-response and time-course experiment. Consider intermittent dosing schedules (e.g., 48 hours on, 24 hours off) to allow cells to recover.
-
-
Off-Target Effects: At higher concentrations or over extended periods, this compound might interact with unintended cellular targets, triggering cytotoxic pathways.
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Solution: Lower the concentration of this compound to the minimum effective dose. If the cytotoxic effect persists, consider using a more specific analog of this compound if available, or co-treatment with inhibitors of known off-target pathways if identified.
-
Experimental Workflow for Investigating Increased Cell Death
Caption: Troubleshooting workflow for increased cell death in long-term this compound treatment.
Issue 2: Discrepancy Between Short-Term and Long-Term Viability Assays
You might find that this compound shows low cytotoxicity in short-term assays (e.g., 24-48 hours) but significant toxicity in longer experiments (e.g., 7 days or more).
Possible Causes and Solutions:
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Induction of Apoptosis: this compound may be triggering a slow-acting apoptotic pathway that takes several days to manifest as significant cell death.
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Solution: Perform assays that specifically measure apoptosis, such as Annexin V/Propidium Iodide (PI) staining or a Caspase-3/7 activity assay, at multiple time points (e.g., 24h, 48h, 72h, 96h).
-
-
Cellular Senescence: Prolonged treatment with this compound could be inducing a state of cellular senescence rather than immediate cell death.
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Solution: Use a senescence-associated β-galactosidase staining assay to detect senescent cells in your long-term cultures.
-
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Metabolic Exhaustion: this compound might be altering cellular metabolism, leading to the depletion of essential nutrients or the accumulation of toxic metabolic byproducts over time.
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Solution: Analyze the metabolic activity of the cells using assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Ensure the culture medium is adequately supplemented with key nutrients.
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Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway for this compound-induced intrinsic apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term experiments?
A1: We recommend starting with a concentration range determined by short-term IC50 values. A good starting point for long-term experiments is typically 10- to 100-fold lower than the 48-hour IC50 value. It is crucial to perform a long-term dose-response curve (e.g., 7-14 days) to determine the optimal, non-toxic working concentration for your specific cell line.
Q2: How often should I change the media containing this compound in my long-term culture?
A2: For long-term experiments, we recommend a complete media change with freshly prepared this compound every 48-72 hours. This helps to maintain a stable concentration of the compound and replenish essential nutrients.
Q3: Can I use serum-free media for my long-term experiments with this compound?
A3: The use of serum-free media can sometimes exacerbate the cytotoxic effects of a compound. Serum contains growth factors and proteins that can have a protective effect. If you must use serum-free media, we advise performing a comparative cytotoxicity study against serum-containing media to assess the impact on cell viability.
Q4: Are there any known resistance mechanisms to this compound?
A4: As this compound is a novel compound, resistance mechanisms are still under investigation. Potential mechanisms could include the upregulation of drug efflux pumps (e.g., P-glycoprotein) or mutations in the target kinase. If you observe a decrease in efficacy over time, consider investigating these possibilities.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence by the end of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere for 24 hours.
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Treatment: Add this compound at various concentrations in fresh culture medium. Include a vehicle control (e.g., DMSO).
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Incubation and Media Changes: Incubate the plate at 37°C in a humidified incubator. Change the media with freshly prepared this compound every 72 hours.
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MTT Assay: At designated time points (e.g., Day 3, 7, 10, 14), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
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Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound for the indicated time.
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
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Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within 1 hour.
Data Presentation
Table 1: Hypothetical Long-Term Cytotoxicity of this compound in HCT116 Cells (MTT Assay)
| This compound Conc. (nM) | Day 3 (% Viability) | Day 7 (% Viability) | Day 14 (% Viability) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 6.3 |
| 1 | 98 ± 3.9 | 95 ± 4.8 | 92 ± 5.5 |
| 10 | 92 ± 4.1 | 85 ± 5.3 | 78 ± 6.1 |
| 100 | 75 ± 3.5 | 58 ± 4.9 | 41 ± 5.2 |
| 1000 | 45 ± 2.8 | 21 ± 3.2 | 9 ± 2.1 |
Table 2: Hypothetical Apoptosis Induction by this compound (100 nM) in HCT116 Cells (Annexin V/PI Staining)
| Time Point | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) |
| 24h | 5.2 ± 1.1 | 2.1 ± 0.5 |
| 48h | 12.8 ± 2.3 | 4.5 ± 0.8 |
| 72h | 25.4 ± 3.1 | 10.2 ± 1.5 |
| 96h | 38.6 ± 4.5 | 18.9 ± 2.2 |
Technical Support Center: Overcoming UniPR505 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to UniPR505, a novel EphA2 antagonist, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antagonist of the EphA2 receptor.[1][2] Its primary mechanism of action is the inhibition of EphA2 phosphorylation, which in turn disrupts downstream signaling pathways involved in angiogenesis.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to EphA2 antagonists, in general, can arise from several factors:
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for EphA2 inhibition by upregulating alternative signaling pathways. Common bypass pathways include the MAPK/ERK and PI3K/Akt pathways, which can promote cell survival and proliferation despite EphA2 blockade.[3][4]
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Switch to Noncanonical EphA2 Signaling: EphA2 can signal through a "noncanonical" pathway that is independent of its tyrosine kinase activity. This pathway is often initiated by phosphorylation at Serine 897 (S897) and can promote tumor progression and drug resistance.
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Crosstalk with other Receptor Tyrosine Kinases (RTKs): Increased signaling from other RTKs, such as HER2 and EGFR, can provide alternative survival signals to the cancer cells, thereby reducing their dependence on the EphA2 pathway.
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Overexpression of EphA2: In some cases, cancer cells may adapt by significantly overexpressing the EphA2 receptor, requiring higher concentrations of the antagonist to achieve a therapeutic effect.
Q3: How can I determine if my resistant cells have activated a bypass pathway?
You can investigate the activation of key bypass pathways using techniques like Western blotting. We recommend assessing the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., p-ERK) and the PI3K/Akt pathway (e.g., p-Akt, p-S6K1). An increase in the phosphorylation of these proteins in your this compound-resistant cells compared to the sensitive parental line would suggest the activation of a bypass mechanism.
Q4: What is the role of S897 phosphorylation in this compound resistance?
Phosphorylation of EphA2 at Serine 897 is a hallmark of the ligand-independent, noncanonical signaling pathway. This pathway can promote cell migration, invasion, and resistance to therapy. If your cells are resistant to this compound, which primarily targets the kinase-dependent canonical pathway, they may have switched to relying on this noncanonical pathway for survival. Assessing the level of p-EphA2 (S897) in your resistant cells is a critical step in diagnosing this resistance mechanism.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased cell death in response to this compound treatment over time. | Development of acquired resistance through activation of survival pathways. | 1. Assess Bypass Pathways: Perform Western blot analysis to check for upregulation of p-Akt, p-ERK, and p-S6K1. 2. Investigate Combination Therapy: Consider co-treating your resistant cells with this compound and an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor like trametinib for the MAPK pathway, or a PI3K inhibitor). |
| Increased cell migration or invasion despite this compound treatment. | Switch to noncanonical, pro-migratory EphA2 signaling. | 1. Check S897 Phosphorylation: Analyze the phosphorylation status of EphA2 at Serine 897 via Western blot. 2. Consider Dasatinib: Dasatinib is a multi-kinase inhibitor with activity against EphA2 that may be effective in overcoming resistance mediated by noncanonical signaling. |
| Higher IC50 value for this compound in a sub-population of cells. | Intrinsic resistance or selection of a resistant clone. | 1. Characterize EphA2 Expression: Quantify EphA2 protein levels in both sensitive and resistant cell populations using flow cytometry or Western blot to check for overexpression. 2. Evaluate Crosstalk: Screen for the activation of other RTKs like HER2 and EGFR in the resistant population. |
| Inconsistent results with this compound. | Experimental variability or compound degradation. | 1. Confirm Compound Integrity: Ensure proper storage and handling of this compound. 2. Standardize Protocols: Maintain consistent cell densities, treatment times, and assay conditions. |
Experimental Protocols
1. Western Blot Analysis for Phosphorylated Proteins
This protocol provides a general framework for assessing the phosphorylation status of key proteins in signaling pathways related to this compound resistance.
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Cell Lysis:
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Culture sensitive and resistant cells to 70-80% confluency.
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Treat cells with this compound at the desired concentration and for the appropriate time.
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EphA2 (Y588), p-EphA2 (S897), total EphA2, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
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Visualize the protein bands using a chemiluminescence imaging system.
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Visualizing Resistance Mechanisms
Signaling Pathways in this compound Resistance
The following diagram illustrates the canonical and noncanonical EphA2 signaling pathways and potential bypass mechanisms that can contribute to this compound resistance.
Caption: EphA2 signaling pathways and potential resistance mechanisms to this compound.
Experimental Workflow for Investigating this compound Resistance
This workflow outlines the steps to characterize and begin to overcome resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Validating UniPR505's Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in designing and executing control experiments to validate the specificity of the EphA2 antagonist, UniPR505.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule antagonist of the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. It has been identified as a competitive and reversible antagonist.[1] Its primary target is the EphA2 receptor, with a reported IC50 of 0.95 µM.[1]
Q2: Why is it crucial to validate the specificity of this compound?
Validating the specificity of any small molecule inhibitor is essential to ensure that the observed biological effects are due to the modulation of the intended target (on-target effects) and not due to interactions with other unintended molecules (off-target effects). Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.
Q3: What are the initial steps to assess the selectivity of this compound?
An initial assessment of this compound's selectivity can be achieved by screening its activity against a panel of related kinases, particularly other members of the Eph receptor family. This provides a preliminary but crucial overview of its selectivity profile.
Q4: What types of control experiments are recommended to confirm that this compound functions as an EphA2 antagonist in a cellular context?
To confirm the antagonistic activity of this compound in cells, it is recommended to perform experiments that measure the inhibition of EphA2 activation. This typically involves stimulating EphA2-expressing cells with its ligand, ephrin-A1, in the presence and absence of this compound, and then measuring the phosphorylation status of EphA2. A successful antagonist will reduce the ephrin-A1-induced phosphorylation of EphA2.
Q5: How can I be sure that the observed phenotype in my cell-based assay is due to EphA2 inhibition by this compound?
To attribute a cellular phenotype to the inhibitory action of this compound on EphA2, several control experiments are necessary:
-
Rescue experiments: After treatment with this compound, attempt to rescue the phenotype by overexpressing a constitutively active form of EphA2 or a downstream effector.
-
Use of a structurally unrelated EphA2 inhibitor: Confirm that a different, validated EphA2 inhibitor produces the same phenotype.
-
Knockdown/knockout of EphA2: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate EphA2 expression. The phenotype observed should be similar to that of this compound treatment.
-
Use of a negative control compound: Employ a structurally similar but inactive analog of this compound. This control should not produce the same biological effect.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background in biochemical assays (e.g., ELISA, kinase assays) | 1. Non-specific binding of this compound or detection antibodies to the plate or other reagents. 2. Impure reagents (e.g., recombinant protein, ATP). | 1. Increase the concentration of blocking agents (e.g., BSA, non-fat milk) and/or detergents (e.g., Tween-20) in buffers. Optimize washing steps. 2. Use high-quality, purified reagents. |
| Inconsistent IC50 values for this compound | 1. Variability in this compound concentration due to solubility issues or degradation. 2. Inconsistent cell passage number or density. 3. Fluctuation in incubation times or temperatures. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure complete solubilization. Store aliquots at -80°C to avoid freeze-thaw cycles. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density. 3. Standardize all incubation steps and use calibrated equipment. |
| No inhibition of EphA2 phosphorylation in cellular assays | 1. Insufficient concentration of this compound to effectively compete with the ligand. 2. Low expression of EphA2 in the chosen cell line. 3. Ineffective stimulation by the ephrin-A1 ligand. | 1. Perform a dose-response experiment with a wide range of this compound concentrations. 2. Confirm EphA2 expression levels in your cell line using Western blot or flow cytometry. 3. Ensure the ephrin-A1 ligand is properly clustered to induce receptor activation. Pre-clustering with an anti-Fc antibody is often required. |
| Observed cellular effects do not correlate with known EphA2 signaling | 1. Potential off-target effects of this compound. 2. The observed phenotype is a result of a previously uncharacterized EphA2 signaling pathway. | 1. Perform a broad kinase panel screen to identify potential off-targets. Validate any hits with secondary assays. 2. Investigate downstream signaling pathways more broadly using techniques like phospho-proteomics or pathway-specific reporter assays. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| EphA2 | ELISA Binding Assay | 0.95 | 0.3 | [1] |
| EphA3 | Not Specified | 4.5 | - | |
| EphA4 | Not Specified | 6.4 | - | |
| EphA5 | Not Specified | 4.4 | - | |
| EphA6 | Not Specified | 18 | - | |
| EphA8 | Not Specified | 7.7 | - | |
| EphB2 | Not Specified | 14 | - | |
| EphB3 | Not Specified | 11 | - |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| PC3 (Prostate Cancer) | Cellular Assay | Inhibition of EphA2 Phosphorylation | 1.5 | [1] |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Specificity
This protocol determines the ability of this compound to compete with the natural ligand, ephrin-A1, for binding to the EphA2 receptor.
Materials:
-
Recombinant human EphA2-Fc protein
-
Biotinylated recombinant human ephrin-A1-Fc
-
This compound
-
96-well high-binding microplate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of EphA2-Fc (1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the wells with 200 µL of assay buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of varying concentrations of this compound (e.g., from 0.01 to 100 µM) to the wells.
-
Ligand Addition: Immediately add 50 µL of biotinylated ephrin-A1-Fc at a constant concentration (e.g., the EC50 concentration for binding to EphA2) to all wells except the blank.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular EphA2 Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit ligand-induced EphA2 phosphorylation in a cellular context using Western blotting.
Materials:
-
EphA2-expressing cells (e.g., PC3)
-
Cell culture medium
-
This compound
-
Recombinant human ephrin-A1-Fc
-
Anti-human IgG Fc antibody (for pre-clustering)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EphA2 (e.g., Tyr588/594), anti-total-EphA2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate EphA2-expressing cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Ligand Stimulation:
-
Pre-cluster ephrin-A1-Fc by incubating it with an anti-human IgG Fc antibody for 30 minutes at room temperature.
-
Add the pre-clustered ephrin-A1-Fc to the cells at a final concentration of 1-2 µg/mL and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-EphA2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-EphA2 antibody to confirm equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EphA2 signal to the total EphA2 signal.
Visualizations
Caption: EphA2 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
References
UniPR505 Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dose-response analysis of UniPR505, a potent EphA2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the EphA2 receptor, a member of the receptor tyrosine kinase family. Its primary mechanism of action is the inhibition of EphA2 phosphorylation, which in turn blocks downstream signaling pathways involved in angiogenesis and cell migration. This compound is derived from a lithocholic acid core and has demonstrated anti-angiogenic properties.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for EphA2 is approximately 0.95 µM. In functional assays, such as the inhibition of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs), the IC50 has been reported to be around 3 µM. It's important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay format.
Q3: this compound is an EphA2 antagonist. Does it show selectivity for other Eph receptors?
This compound exhibits a degree of selectivity for EphA2. However, it can also inhibit other Eph receptors at higher concentrations. The reported IC50 values for other Eph receptors are generally higher than that for EphA2, indicating a weaker inhibitory effect. See the data presentation table below for a summary of known IC50 values.
Q4: What are the key signaling pathways affected by this compound?
By inhibiting EphA2 phosphorylation, this compound can modulate several downstream signaling pathways that are crucial for cancer progression. These include the MAPK/ERK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which plays a role in cell survival and migration.
Data Presentation
The following table summarizes the known IC50 values for this compound against various Eph receptors and in a functional anti-angiogenesis assay.
| Target/Assay | Cell Line/System | IC50 (µM) |
| EphA2 | Biochemical Assay | 0.95 |
| EphA3 | Biochemical Assay | 4.5 |
| EphA4 | Biochemical Assay | 6.4 |
| EphA5 | Biochemical Assay | 4.4 |
| EphA6 | Biochemical Assay | 18 |
| EphA8 | Biochemical Assay | 7.7 |
| EphB2 | Biochemical Assay | 14 |
| EphB3 | Biochemical Assay | 11 |
| Anti-angiogenesis | HUVEC | 3 |
Experimental Protocols
EphA2 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on EphA2 phosphorylation in a cell-based assay.
Materials:
-
Cell line with high EphA2 expression (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ephrin-A1-Fc (or other EphA2 agonist)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-total-EphA2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
EphA2 Stimulation: Stimulate the cells with an EphA2 agonist (e.g., ephrin-A1-Fc) for 15-30 minutes to induce EphA2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-EphA2 and total EphA2.
-
Normalize the phospho-EphA2 signal to the total EphA2 signal.
-
Plot the normalized phospho-EphA2 levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Anti-Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)
This ex vivo assay assesses the anti-angiogenic potential of this compound.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound stock solution (in a biocompatible solvent)
-
Thermanox coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 7-8, place a sterile coverslip or filter disc loaded with a specific concentration of this compound onto the CAM. Include a vehicle control.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Imaging: Observe the area around the implant under a stereomicroscope and capture images.
-
Data Analysis: Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the treated area compared to the control. An avascular zone around the implant indicates anti-angiogenic activity.
Troubleshooting Guides
Problem 1: High variability between replicates in the dose-response curve.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Carefully check all pipettes for accuracy and calibration.
-
Problem 2: The dose-response curve does not reach a plateau (incomplete curve).
-
Possible Cause: The concentration range of this compound is not wide enough.
-
Solution:
-
Extend the concentration range of this compound in both directions (lower and higher concentrations) to capture the full sigmoidal curve.
-
Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions) to determine the optimal range for the main experiment.
-
Problem 3: The calculated IC50 value is significantly different from the reported values.
-
Possible Cause: Differences in experimental conditions such as cell line, passage number, serum concentration, or incubation time.
-
Solution:
-
Standardize your experimental protocol and ensure consistency across experiments.
-
Verify the identity and health of your cell line.
-
Use cells within a consistent passage number range.
-
Optimize the incubation time with this compound for your specific cell line and assay.
-
Problem 4: No inhibitory effect of this compound is observed in the EphA2 phosphorylation assay.
-
Possible Cause: Low EphA2 expression in the chosen cell line, inactive this compound, or insufficient stimulation of EphA2.
-
Solution:
-
Confirm EphA2 expression in your cell line by Western blot or flow cytometry.
-
Use a fresh stock of this compound and verify its integrity.
-
Ensure that the EphA2 agonist (e.g., ephrin-A1-Fc) is active and used at an optimal concentration to induce robust phosphorylation in the control group.
-
Visualizations
Caption: this compound inhibits EphA2 signaling.
Validation & Comparative
Validating the Anti-Angiogenic Efficacy of UniPR505: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key secondary assays to validate the anti-angiogenic properties of UniPR505, a novel EphA2 antagonist. This compound has been identified as a submicromolar antagonist of the EphA2 receptor, and has been shown to inhibit neovascularization in a chorioallantoic membrane (CAM) assay.[1] To further substantiate its anti-angiogenic potential and elucidate its mechanism of action, secondary assays are crucial. This document outlines a selection of robust in vitro and ex vivo assays that complement initial in vivo findings, complete with detailed experimental protocols and comparative data.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[2] Consequently, the inhibition of angiogenesis is a key therapeutic strategy in oncology.[3] this compound, by targeting the EphA2 receptor, a key player in angiogenesis, presents a promising therapeutic candidate.[4]
Comparative Analysis of Secondary Anti-Angiogenic Assays
To validate the anti-angiogenic effects of this compound, a multi-faceted approach employing various assays is recommended. Each assay interrogates a specific stage of the angiogenic cascade. The following table summarizes key secondary assays suitable for this purpose.
| Assay | Principle | Endpoint Measurement | Advantages | Limitations |
| Endothelial Tube Formation Assay | Evaluates the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures (tubes) on an extracellular matrix (e.g., Matrigel). | Quantification of tube length, number of junctions, and loops. | Rapid, high-throughput, and cost-effective. | Lacks the complexity of the in vivo microenvironment. |
| Endothelial Cell Migration/Invasion Assay (Boyden Chamber) | Measures the chemotactic migration of endothelial cells through a microporous membrane towards a chemoattractant (e.g., VEGF). | Number of migrated/invaded cells. | Quantitative and allows for the study of specific chemoattractants. | Does not fully recapitulate the three-dimensional aspects of cell migration in vivo. |
| Spheroid Sprouting Assay | Assesses the sprouting of new capillary-like structures from endothelial cell spheroids embedded in a collagen matrix. | Cumulative sprout length and number of sprouts. | Mimics the initial stages of sprouting angiogenesis from a pre-existing vessel structure. | Technically more demanding than 2D assays. |
| Rat Aortic Ring Assay | An ex vivo assay that measures the outgrowth of microvessels from rings of rat aorta cultured in a collagen gel. | Quantification of microvessel outgrowth area and length. | Preserves the tissue architecture and cellular heterogeneity of a blood vessel. | Lower throughput and greater variability compared to in vitro assays. |
Experimental Protocols
Detailed methodologies for the execution of these key secondary assays are provided below.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel (or other basement membrane extract)
-
96-well culture plates
-
This compound and other test compounds
-
VEGF (as a positive control for stimulation)
-
Suramin (as a positive control for inhibition)
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or control compounds.
-
Seed the HUVECs onto the Matrigel-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay quantifies the migratory response of endothelial cells to a chemoattractant.
Materials:
-
HUVECs
-
Boyden chamber apparatus with microporous inserts (e.g., 8 µm pore size)
-
Fibronectin or collagen
-
Endothelial cell basal medium
-
VEGF
-
This compound and control compounds
-
Calcein AM or DAPI stain
Procedure:
-
Coat the underside of the Boyden chamber inserts with fibronectin or collagen and allow to dry.
-
Starve HUVECs in basal medium for 4-6 hours.
-
Resuspend the starved HUVECs in basal medium containing different concentrations of this compound or control compounds.
-
Add the chemoattractant (e.g., VEGF) to the lower chamber of the Boyden apparatus.
-
Seed the HUVEC suspension into the upper chamber of the inserts.
-
Incubate at 37°C for 4-6 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several microscopic fields.
Spheroid Sprouting Assay
This assay models the sprouting of new vessels from a pre-existing endothelial cell aggregate.
Materials:
-
HUVECs
-
Endothelial cell growth medium with 20% methylcellulose
-
Collagen solution
-
VEGF
-
This compound and control compounds
-
96-well plates
Procedure:
-
Generate HUVEC spheroids by hanging drop method or in non-adherent round-bottom plates.
-
Prepare a collagen gel solution on ice.
-
Embed the HUVEC spheroids within the collagen gel in a 96-well plate.
-
Overlay the gel with endothelial cell growth medium containing VEGF and the desired concentrations of this compound or control compounds.
-
Incubate for 24-48 hours at 37°C.
-
Image the spheroids and the sprouting capillaries.
-
Quantify the cumulative length of all sprouts originating from each spheroid.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of UniPR505's Mechanism of Action: A Comparative Guide to EphA2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UniPR505, a novel EphA2 antagonist, with other known inhibitors of the EphA2 receptor: Dasatinib, NVP-BHG712, and GLPG1790. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their mechanisms of action, potency, and biological effects.
Executive Summary
This compound is a potent and selective antagonist of the EphA2 receptor with demonstrated anti-angiogenic properties.[1] This guide cross-validates its mechanism of action by comparing its performance metrics with those of other small molecule inhibitors targeting the same pathway. The comparative data highlights differences in potency, selectivity, and downstream signaling effects, providing a valuable resource for researchers in the field of oncology and angiogenesis.
Data Presentation: Quantitative Comparison of EphA2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against EphA2 and other kinases, providing a clear comparison of their potency and selectivity.
| Compound | Target | IC50 | Other Kinases Inhibited (IC50) | Reference |
| This compound | EphA2 | 0.95 µM | EphA3 (4.5 µM), EphA4 (6.4 µM), EphA5 (4.4 µM), EphA6 (18 µM), EphA8 (7.7 µM), EphB2 (14 µM), EphB3 (11 µM) | [1][2] |
| Dasatinib | EphA2 | ~17 nM (in vitro kinase assay) | Src family kinases (<1 nM), Bcr-Abl (<1 nM), c-KIT, PDGFRβ | [3][4] |
| NVP-BHG712 | EphA2 | 3.3 nM | EphB4 (3.0 nM), c-Raf (0.395 µM), c-Src (1.266 µM), c-Abl (1.667 µM) | |
| GLPG1790 | EphA2 | 11 nM (biochemical assay), 260 nM (cell-based phosphorylation) | Pan-Eph inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (for IC50 determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human EphA2 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (this compound, Dasatinib, etc.), kinase buffer, phosphotyrosine-specific antibody, detection reagent.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the EphA2 kinase, substrate peptide, and varying concentrations of the test compound in a 96-well plate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a method such as ELISA with a phosphotyrosine-specific antibody or a fluorescence-based assay.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity compared to the vehicle control.
-
Cell-Based EphA2 Phosphorylation Assay
This assay measures the inhibition of EphA2 autophosphorylation in a cellular context.
-
Cell Lines: A human cancer cell line with high EphA2 expression (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer, or U87MG for glioblastoma) is used.
-
Procedure:
-
Cells are seeded in culture plates and grown to a suitable confluency.
-
Cells are then serum-starved to reduce basal receptor activation.
-
The cells are pre-treated with various concentrations of the test compound for a defined period.
-
EphA2 phosphorylation is stimulated by adding a ligand, such as ephrin-A1-Fc.
-
Cells are lysed, and the total protein concentration is determined.
-
The levels of phosphorylated EphA2 and total EphA2 are determined by Western blotting or ELISA using specific antibodies.
-
The IC50 value is the concentration of the inhibitor that reduces ligand-induced EphA2 phosphorylation by 50%.
-
Anti-Angiogenesis Assays
These assays assess the ability of a compound to inhibit the formation of new blood vessels.
-
Cells and Reagents: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, test compounds.
-
Procedure:
-
A layer of Matrigel is polymerized in the wells of a 96-well plate.
-
HUVECs are seeded onto the Matrigel in the presence of various concentrations of the test compound.
-
The plate is incubated for several hours to allow the formation of tube-like structures.
-
The extent of tube formation is visualized using a microscope and quantified by measuring parameters such as the total tube length or the number of branch points.
-
-
Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.
-
Procedure:
-
Cancer cells or endothelial cells are seeded in the upper chamber of the Transwell insert in a serum-free medium containing the test compound.
-
The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by EphA2 inhibition and the general workflow of the experimental assays described.
Caption: EphA2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound emerges as a promising EphA2 antagonist with significant anti-angiogenic potential. Its micromolar potency is comparable to some established inhibitors, although it appears less potent than multi-kinase inhibitors like Dasatinib and NVP-BHG712, which also target other critical oncogenic pathways. The selectivity profile of this compound for EphA receptors suggests a more targeted approach, which may offer a different therapeutic window and side-effect profile. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate further research and cross-validation of this compound's mechanism of action, ultimately aiding in the development of novel anti-cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UniPR505, an antagonist of the EphA2 receptor, with a structurally unrelated inhibitor, NVP-BHG712, to validate its on-target anti-angiogenic effects. By examining compounds with different chemical scaffolds that elicit similar biological outcomes, researchers can gain confidence that the observed effects are due to the inhibition of the intended target, the EphA2 receptor, rather than off-target activities.
Executive Summary
This compound is a potent antagonist of the EphA2 receptor, demonstrating sub-micromolar efficacy in inhibiting receptor phosphorylation and subsequent downstream signaling pathways implicated in angiogenesis.[1] To further substantiate that the anti-angiogenic properties of this compound are a direct consequence of EphA2 antagonism, this guide compares its activity with NVP-BHG712, a structurally distinct tyrosine kinase inhibitor also known for its potent inhibition of Eph receptors, including EphA2. This comparison, supported by quantitative data and detailed experimental protocols, provides a framework for validating the specificity of this compound's mechanism of action.
Quantitative Data Comparison
The following table summarizes the inhibitory activities of this compound and NVP-BHG712 against the EphA2 receptor. It is important to note that the data are compiled from separate studies and direct head-to-head comparisons may vary under identical experimental conditions.
| Inhibitor | Chemical Class | Target(s) | IC50 vs. EphA2 Phosphorylation | Anti-Angiogenic Effect | Reference |
| This compound | Lithocholic acid derivative | EphA2 Antagonist | 0.95 µM | Inhibition of neovascularization in CAM assay | [1] |
| NVP-BHG712 | Pyrazolopyrimidine derivative | EphB4, EphA2, c-Raf, c-Src, c-Abl | ED50 = 25 nM (in cells) | Inhibition of VEGF-driven angiogenesis in vivo | [2][3] |
Signaling Pathway Analysis
The EphA2 signaling pathway plays a critical role in angiogenesis. Upon binding of its ligand, ephrin-A1, the EphA2 receptor is activated, leading to downstream signaling cascades that modulate endothelial cell migration and assembly. This compound, as an antagonist, blocks this interaction. The pathway diagram below illustrates the key components and the inhibitory action of these compounds.
Experimental Protocols
To aid in the replication and validation of these findings, detailed protocols for key assays are provided below.
EphA2 Phosphorylation Inhibition Assay
This protocol is designed to quantify the inhibition of EphA2 receptor phosphorylation in response to an inhibitor.
Materials:
-
Prostate cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
This compound and/or NVP-BHG712
-
Ephrin-A1-Fc
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Plate PC-3 cells and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 24 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or NVP-BHG712 for 2 hours.
-
Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 20 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-phospho-EphA2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify band intensities and normalize the phospho-EphA2 signal to the total EphA2 signal. Calculate IC50 values from the dose-response curve.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the anti-angiogenic potential of a compound.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Thermanox coverslips or gelatin sponges
-
This compound or NVP-BHG712 dissolved in a suitable vehicle (e.g., DMSO)
-
Stereomicroscope
-
Digital camera
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37°C with humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Inhibitor Application:
-
On day 8, gently place a sterile coverslip or gelatin sponge soaked with the test compound (e.g., this compound at a specific concentration) onto the CAM.
-
Use a vehicle control on a separate set of eggs.
-
-
Incubation: Reseal the window and continue incubation.
-
Analysis:
-
On day 12, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the coverslip/sponge.
-
Quantify the anti-angiogenic effect by measuring the avascular zone or counting the number of blood vessel branch points within a defined area.
-
Experimental Workflow Diagram
The logical flow for confirming the on-target effects of this compound using a structurally unrelated inhibitor is depicted below.
Conclusion
The comparison of this compound with the structurally unrelated EphA2 inhibitor, NVP-BHG712, provides strong evidence for the on-target mechanism of this compound. Both compounds, despite their different chemical structures, inhibit EphA2 function and demonstrate anti-angiogenic properties. This validation approach is a critical step in the preclinical development of targeted therapies, ensuring that the desired therapeutic effects are indeed mediated by the intended molecular target. Researchers are encouraged to utilize similar comparative strategies to rigorously validate the specificity of novel inhibitors.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Validating the On-Target Effects of UniPR505 through siRNA Knockdown of EphA2
A Comparative Guide for Researchers
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a critical signaling node in numerous physiological and pathological processes.[1][2] Its overexpression in a variety of solid tumors, including prostate, breast, lung, and ovarian cancers, is often associated with poor prognosis, making it a compelling target for cancer therapy.[1][3] UniPR505 has been identified as a potent antagonist of the EphA2 receptor, inhibiting its phosphorylation and demonstrating anti-angiogenic properties.[4] A crucial step in the preclinical validation of such a targeted agent is to unequivocally demonstrate that its biological effects are a direct consequence of its interaction with the intended target. This guide compares the use of small interfering RNA (siRNA) knockdown of EphA2 with other validation methods to confirm the on-target activity of this compound.
The Logic of On-Target Validation using siRNA
The underlying principle of using siRNA for target validation is based on phenocopying. If a small molecule inhibitor, like this compound, elicits its therapeutic effect by specifically inhibiting EphA2, then reducing the cellular levels of EphA2 protein using siRNA should result in a similar biological outcome. Furthermore, treating cells already depleted of EphA2 with the inhibitor should produce no significant additional effect, a concept known as occlusion. This experimental approach provides strong evidence that the compound's activity is mediated through the target of interest.
EphA2 Signaling Pathways
EphA2 signaling is complex, with two distinct modes of action: ligand-dependent (canonical) and ligand-independent (non-canonical).
-
Ligand-Dependent Signaling: In normal cells, binding of its ligand, ephrin-A1, induces EphA2 tyrosine phosphorylation. This "forward signaling" activates downstream pathways that typically suppress cell proliferation and migration, such as the Ras/MAPK pathway. Activated EphA2 is then internalized and degraded, keeping its levels in check.
-
Ligand-Independent Signaling: In many cancer cells, EphA2 is overexpressed and unliganded. In this state, it can be phosphorylated on serine 897 by kinases like AKT and ERK/RSK. This non-canonical pathway promotes oncogenic outcomes, including increased cell migration, invasion, and resistance to anoikis.
This compound acts as an antagonist, blocking EphA2 phosphorylation and thereby inhibiting these pro-tumorigenic signals.
Experimental Protocols & Data
Protocol: Transient Knockdown of EphA2 using siRNA
This protocol provides a general framework for transfecting prostate cancer cell lines (e.g., PC-3, DU145) with EphA2-targeting siRNA. Optimization is recommended for different cell lines and transfection reagents.
-
Cell Seeding:
-
One day prior to transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection (e.g., 1.5 x 10^5 cells/well for PC-3).
-
Use complete growth medium appropriate for the cell line.
-
-
Transfection Complex Preparation:
-
For each well, dilute a final concentration of 50 nM EphA2-targeting siRNA or a non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., RNAiMAX, Dharmafect 2) according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection:
-
Incubate cells for 48-72 hours. The optimal time should be determined to achieve maximal protein knockdown.
-
After the initial 4-6 hours, the medium can be replaced with fresh complete medium if toxicity is observed.
-
-
Validation of Knockdown:
-
Harvest cells and prepare lysates for Western blot analysis or RNA for qRT-PCR.
-
Probe for EphA2 protein or mRNA levels to confirm successful knockdown compared to the non-targeting control. Use a loading control (e.g., GAPDH, α-Tubulin) to ensure equal sample loading.
-
Data Presentation: Hypothetical Results of this compound On-Target Validation
The following table summarizes expected quantitative data from an experiment assessing cell migration. The results would demonstrate that siRNA knockdown of EphA2 phenocopies the effect of this compound, and that the combination does not produce an additive effect.
| Treatment Group | Description | Normalized Cell Migration (%) (Mean ± SD) | EphA2 Protein Level (%) (vs. Control) |
| 1 | Vehicle Control | Untreated cells | 100 ± 8 |
| 2 | Non-targeting siRNA + Vehicle | Scrambled siRNA control | 98 ± 10 |
| 3 | Non-targeting siRNA + this compound | Drug effect on normal EphA2 cells | 45 ± 6 |
| 4 | EphA2 siRNA + Vehicle | Effect of target knockdown | 42 ± 7 |
| 5 | EphA2 siRNA + this compound | Drug effect on knockdown cells | 40 ± 5 |
-
Interpretation: The data shows that this compound reduces cell migration by ~55% (Group 3). Silencing EphA2 with siRNA has a nearly identical effect, reducing migration by ~58% (Group 4). When this compound is added to cells already lacking EphA2, there is no significant further reduction in migration (Group 5 vs. Group 4), confirming the effect is on-target.
Comparison of Target Validation Methods
While siRNA is a powerful and widely used tool, other methods like CRISPR/Cas9 gene editing offer alternative approaches for target validation. The choice of method depends on the specific experimental goals.
| Feature | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing. An RNA-induced silencing complex (RISC) degrades target mRNA. | Permanent gene disruption at the DNA level, typically by creating insertions/deletions (indels). |
| Effect Duration | Transient (typically 48-96 hours). | Permanent and heritable in the cell line. |
| Efficiency | Variable knockdown levels (typically 70-95%). Complete silencing is rare. | Can achieve complete and stable gene knockout. |
| Off-Target Effects | A known concern. Can be sequence-dependent or independent. Minimized by using pooled siRNAs and controls. | Fewer off-target effects compared to RNAi, which can be further reduced with high-fidelity Cas9 variants and careful guide RNA design. |
| Workflow Speed | Rapid. Experiments can be completed within a few days. | Slower. Requires generation and selection of stable knockout cell clones, which can take weeks to months. |
| Primary Use Case | High-throughput screening, rapid validation of drug targets, studying effects of transient protein loss. | Creating stable knockout cell lines/models, studying effects of complete gene loss, dissecting gene function with high precision. |
Conclusion
The siRNA-mediated knockdown of EphA2 is an effective and efficient method for validating the on-target activity of small molecule inhibitors like this compound. By demonstrating that the genetic removal of the target protein phenocopies the pharmacological effect of the drug, researchers can build a strong case for the compound's mechanism of action. While alternative methods like CRISPR/Cas9 provide a more permanent genetic modification, the speed and simplicity of siRNA make it an invaluable tool in the early stages of drug discovery and target validation.
References
- 1. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical mammalian safety studies of EPHARNA (DOPC nanoliposomal EphA2-targeted siRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UniPR505 and UniPR1331: Dual-Targeting Versus Specific Antagonism in Angiogenesis Inhibition
In the landscape of anti-angiogenic therapeutic development, two notable small molecules, UniPR505 and UniPR1331, have emerged from a similar chemical scaffold of bile acid derivatives. While both compounds demonstrate potent anti-angiogenic properties, their mechanisms of action diverge significantly, offering distinct therapeutic strategies. This compound acts as a specific antagonist of the EphA2 receptor, whereas UniPR1331 exhibits a broader, multi-target profile by inhibiting both the Eph/ephrin system and the VEGF/VEGFR2 signaling pathway. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals.
Molecular Profile and Mechanism of Action
This compound is a 3α-carbamoyloxy derivative of lithocholic acid, identified as a submicromolar antagonist of the EphA2 receptor.[1] Its primary mechanism involves blocking the phosphorylation of EphA2, a key step in the signaling cascade that promotes angiogenesis and vasculogenic mimicry.[1]
UniPR1331, a 3β-hydroxy-Δ5-cholenic acid derivative, was initially characterized as a pan-Eph receptor antagonist.[2][3] Subsequent research, however, revealed its dual-targeting capability. In addition to inhibiting the Eph/ephrin interaction, UniPR1331 directly binds to the vascular endothelial growth factor receptor 2 (VEGFR2), preventing the binding of its ligand, VEGF.[4] This blockade of two critical pro-angiogenic pathways positions UniPR1331 as a multi-faceted inhibitor.
Comparative Performance Data
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and UniPR1331 based on published experimental findings.
| Parameter | This compound | UniPR1331 | Reference |
| Target(s) | EphA2 | Eph Receptors, VEGFR2 | , |
| Chemical Class | Lithocholic acid derivative | Δ5-cholenic acid derivative | , |
| IC50 (EphA2 Antagonism) | 0.95 µM | 2.9 µM (on HUVECs) | , |
| Binding Affinity (KD to EphA2) | Not Reported | 3.4 µM | |
| IC50 (VEGFR2 Autophosphorylation Inhibition) | Not Applicable | 22 µM | |
| In Vivo Model | Chorioallantoic Membrane (CAM) Assay | Zebrafish, Mouse (Glioblastoma xenograft) | , |
| Observed In Vivo Effect | Inhibition of neovascularization | Inhibition of tumor cell-driven angiogenesis, prolonged survival in glioblastoma models | , |
Signaling Pathway Inhibition: A Visual Comparison
The distinct mechanisms of this compound and UniPR1331 can be visualized through their respective signaling pathway diagrams.
Experimental Methodologies
The characterization of these compounds involved a range of standard and advanced experimental protocols.
EphA2 Antagonism and Phosphorylation Assays
-
ELISA-based competition experiments: To determine the inhibitory concentration (IC50) of the compounds on the EphA2-ephrin-A1 interaction, competition assays are performed. This involves immobilizing EphA2-Fc on a plate and detecting the binding of biotinylated ephrin-A1-Fc in the presence of increasing concentrations of the inhibitor.
-
Western Blot Analysis: To assess the inhibition of EphA2 phosphorylation, cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are stimulated with ephrin-A1 in the presence or absence of the test compound. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EphA2 and total EphA2.
VEGFR2 Interaction and Signaling Assays
-
Surface Plasmon Resonance (SPR): This technique is used to measure the direct binding affinity (KD) of UniPR1331 to VEGFR2. The receptor is immobilized on a sensor chip, and the compound is flowed over the surface to detect binding events in real-time.
-
VEGFR2 Phosphorylation Assay: Similar to the EphA2 assay, cells expressing VEGFR2 are stimulated with VEGF with or without UniPR1331. Western blotting is then used to detect the levels of phosphorylated VEGFR2.
In Vivo Angiogenesis Assays
-
Chick Chorioallantoic Membrane (CAM) Assay: This is a widely used in vivo model to assess angiogenesis. Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. A carrier containing the test compound is placed on the CAM, and the formation of new blood vessels is observed and quantified after a few days.
-
Zebrafish Model: The transparency of zebrafish embryos allows for the direct visualization of blood vessel development. Embryos can be exposed to the compound, and the effects on angiogenesis can be monitored in real-time.
-
Tumor Xenograft Models: To evaluate anti-tumor efficacy, human tumor cells (e.g., glioblastoma cells) are implanted into immunodeficient mice. The mice are then treated with the compound, and tumor growth and survival are monitored over time.
The following diagram illustrates a general experimental workflow for evaluating the anti-angiogenic properties of a compound like this compound or UniPR1331.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholenic acid derivative UniPR1331 impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UniPR1331, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro to In Vivo Correlation of UniPR505's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UniPR505, an antagonist of the EphA2 receptor, and explores the potential correlation between its in vitro activity and in vivo efficacy. While comprehensive in vivo pharmacokinetic and tumor regression data for this compound are not publicly available, this document establishes a framework for understanding its potential performance by comparing its known in vitro properties with those of other EphA2 inhibitors that have been evaluated in vivo.
Introduction to this compound and EphA2 Signaling
This compound is a novel antagonist of the EphA2 receptor, a member of the largest family of receptor tyrosine kinases.[1] EphA2 and its ligands, the ephrins, are crucial in various physiological processes, but their dysregulation, particularly the overexpression of EphA2, is strongly associated with the progression of numerous cancers. EphA2 signaling can be broadly categorized into ligand-dependent (canonical) and ligand-independent (non-canonical) pathways. Canonical signaling is generally considered tumor-suppressive, while non-canonical signaling promotes cell proliferation, migration, and invasion. This compound, as an EphA2 antagonist, is designed to inhibit the pro-tumorigenic effects of this receptor.
Below is a diagram illustrating the simplified EphA2 signaling pathway and the proposed mechanism of action for an antagonist like this compound.
In Vitro and In Vivo Data Comparison
A direct in vitro to in vivo correlation (IVIVC) for this compound cannot be established without in vivo pharmacokinetic and efficacy data. However, we can compare its in vitro potency with that of other EphA2 antagonists for which in vivo data are available. This comparison provides a preliminary assessment of this compound's potential.
| Compound | Type | In Vitro IC50 / Kd | In Vivo Model | In Vivo Efficacy | Pharmacokinetic Data (Mouse) |
| This compound | Small Molecule Antagonist | 0.95 µM (IC50 for EphA2)[2] | CAM Assay | Inhibition of neovascularization[1] | Not Available |
| Dasatinib | Multi-kinase Inhibitor | ~0.03-17.9 µM (IC50 in uterine cancer cells) | Orthotopic Mouse Model (Uterine Cancer) | Significant anti-tumor activity (79% reduction) | Transient decrease in EphA2 phosphorylation in vivo |
| Targefrin | Peptide-based Antagonist | 10.8 nM (IC50), 21 nM (Kd) | Xenograft Mouse Model (Pancreatic Cancer) | Suppression of tumor growth (when conjugated with paclitaxel) | Cmax ~650 ng/mL; t1/2 ~15 hr (for targefrin-dimer)[3] |
| EphA2-mcMMAF | Antibody-Drug Conjugate | 1-90 ng/mL (IC50) | Xenograft Mouse Model | Significant inhibition of tumor growth at 1 mg/kg | Not Available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro EphA2 Phosphorylation Assay
Objective: To determine the inhibitory effect of a compound on EphA2 receptor phosphorylation.
Protocol:
-
Cell Culture: Culture EphA2-expressing cancer cells (e.g., PC-3, BxPC-3) to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a ligand like ephrin-A1-Fc to induce EphA2 phosphorylation.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate EphA2 from the cell lysates using an anti-EphA2 antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phosphotyrosine and anti-EphA2 antibodies to detect phosphorylated and total EphA2, respectively.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition of EphA2 phosphorylation at each compound concentration and calculate the IC50 value.
In Vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
Objective: To assess the anti-angiogenic activity of a compound in vivo.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: On day 7, apply a sterile filter paper disc or a gel-based formulation containing the test compound (e.g., this compound) onto the CAM. A vehicle control is applied to a separate group of eggs.
-
Incubation: Reseal the window and continue incubation for another 48-72 hours.
-
Observation and Imaging: On day 10 or 11, open the window and observe the blood vessel formation around the application site. Capture images of the CAM vasculature.
-
Quantification: Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and the area of vessel growth inhibition around the disc compared to the control group.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a mammalian model.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to a defined schedule and route of administration (e.g., intraperitoneal, oral).
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.
Visualizing Workflows and Relationships
The following diagrams illustrate the workflows for establishing an in vitro to in vivo correlation and the logical relationship of the comparative analysis presented in this guide.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity as a submicromolar antagonist of the EphA2 receptor, with confirmed anti-angiogenic properties in an in vivo CAM assay.[1] While a direct quantitative in vitro to in vivo correlation is currently not possible due to the lack of published pharmacokinetic and tumor xenograft data for this compound, a qualitative comparison with other EphA2 antagonists suggests its potential for in vivo anti-tumor efficacy.
To establish a definitive IVIVC and fully assess the therapeutic potential of this compound, future studies should focus on:
-
Preclinical Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models to understand its bioavailability and half-life.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in various cancer xenograft and patient-derived xenograft (PDX) models.
-
Pharmacodynamic Studies: Correlating the pharmacokinetic profile of this compound with its target engagement and downstream signaling effects in vivo.
The generation of this data will be critical for guiding the further development of this compound as a potential anti-cancer therapeutic and for establishing a robust correlation between its in vitro and in vivo activities.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking UniPR505: A Comparative Guide to Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UniPR505, a novel EphA2 antagonist, with established angiogenesis inhibitors, Sunitinib and Sorafenib. The information presented is based on publicly available experimental data to assist researchers in evaluating its potential as an anti-angiogenic agent.
Introduction to Angiogenesis and its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. By supplying tumors with essential nutrients and oxygen, newly formed blood vessels enable their expansion and dissemination. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. Established angiogenesis inhibitors, such as Sunitinib and Sorafenib, primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound, however, presents an alternative strategy by targeting the Ephrin type-A receptor 2 (EphA2).
Mechanism of Action: A Tale of Two Pathways
This compound is an antagonist of the EphA2 receptor, exhibiting an IC50 of 0.95 µM.[1] The EphA2 signaling pathway is increasingly recognized for its role in regulating angiogenesis. In contrast, Sunitinib and Sorafenib are multi-kinase inhibitors that exert their anti-angiogenic effects by targeting multiple receptor tyrosine kinases, most notably the VEGFRs.
This fundamental difference in their primary targets suggests that this compound may offer a distinct advantage, potentially overcoming resistance mechanisms that can develop with VEGFR-targeted therapies. Research indicates that the simultaneous inhibition of EphA and VEGF signaling pathways can result in additive anti-angiogenic effects, suggesting they operate through non-redundant mechanisms.[2][3]
Quantitative Data Summary
Direct comparative studies of this compound against Sunitinib and Sorafenib in standardized anti-angiogenic assays are not yet widely available in the public domain. The following table summarizes the available data on their primary targets and inhibitory concentrations. It is important to note that the IC50 values may not be directly comparable due to variations in experimental conditions and assay types (e.g., enzyme inhibition versus cell viability).
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Cytotoxic IC50 (HUVEC) |
| This compound | EphA2 | 0.95 µM[1] | Not Reported |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | ~0.009 µM (VEGFR2) | ~1.5 µM |
| Sorafenib | VEGFRs, PDGFRs, RAF | ~0.09 µM (VEGFR2) | ~1.5 µM |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the methodologies used to evaluate these inhibitors and their mechanisms of action, the following diagrams illustrate a typical experimental workflow for benchmarking angiogenesis inhibitors and the distinct signaling pathways they target.
Experimental workflow for benchmarking angiogenesis inhibitors.
Signaling pathways targeted by this compound and VEGFR inhibitors.
Experimental Protocols
A detailed methodology for a key in vitro angiogenesis assay is provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound, Sunitinib, Sorafenib (or other test compounds)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of the matrix. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds (this compound, Sunitinib, Sorafenib) or a vehicle control.
-
Incubation: Seed the HUVEC suspension onto the solidified matrix in the 96-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Stain the cells with Calcein AM for 30 minutes.
-
Image Acquisition and Analysis: Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Data Interpretation: Compare the quantitative data from the wells treated with the inhibitors to the vehicle control to determine the percentage of inhibition of tube formation.
Conclusion
This compound, as a selective EphA2 antagonist, represents a promising alternative or complementary approach to existing anti-angiogenic therapies that primarily target the VEGF pathway. While direct comparative data with established inhibitors like Sunitinib and Sorafenib is still emerging, the distinct mechanism of action of this compound warrants further investigation. The potential for additive or synergistic effects when combined with VEGFR inhibitors could be a particularly fruitful area of research, potentially leading to more effective and durable anti-cancer treatments. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
Safety Operating Guide
Proper Disposal Procedures for UniPR505: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing UniPR505, a potent EphA2 antagonist, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, based on its chemical properties and associated hazards.
This compound, a compound with anti-angiogenic properties, requires careful management as a chemical substance within a laboratory setting.[1] While specific disposal procedures are contingent on local regulations and the form of the waste (e.g., solid, in solution), the following guidelines, derived from its Safety Data Sheet (SDS), offer a framework for safe disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, allowing for a quick reference of its fundamental chemical characteristics.
| Property | Value |
| Molecular Formula | C39H57N3O5 |
| Molecular Weight | 647.89 g/mol |
| CAS Number | 2938227-14-4 |
| Appearance | Solid |
| Purity | 98.23% |
| Storage | Powder: -20°C for 3 years |
| In solvent: -80°C for 6 months |
Experimental Protocols for Safe Disposal
The following methodologies outline the recommended procedures for the safe disposal of this compound in a laboratory environment. These protocols are designed to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Disposal of Solid this compound:
-
Collection: Carefully collect all solid this compound waste in a designated, clearly labeled, and sealed container. The original product container is suitable for this purpose.
-
Waste Stream: Dispose of the sealed container as hazardous chemical waste. Do not mix with general laboratory trash.
-
Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal.
Disposal of this compound in Solution:
-
Solvent Considerations: The disposal method for this compound in solution will be dictated by the solvent used. Halogenated and non-halogenated solvent waste streams should be kept separate.
-
Aqueous Solutions: For dilute aqueous solutions, consult your institution's guidelines. Neutralization may be required before disposal down the drain with copious amounts of water, but this is often not permissible for research compounds. It is best practice to collect all solutions containing this compound for hazardous waste pickup.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," the solvent(s) used, and the approximate concentration.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring a safe working environment and responsible chemical handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling UniPR505
Disclaimer: A specific Safety Data Sheet (SDS) for UniPR505 could not be located. The following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds of unknown toxicity and information available for the class of EphA2 antagonists. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The content herein outlines operational and disposal plans to ensure the safe handling of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₃₉H₅₇N₃O₅ |
| Molecular Weight | 647.89 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
| Hazard Class | Not classified; handle as potentially hazardous |
| Personal Protective Equipment (PPE) | See Protocol Below |
| Disposal | Via licensed chemical waste disposal contractor |
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat is required.
2. Handling Procedures
-
Weighing: If handling the solid compound, weigh it out within the chemical fume hood. Avoid creating dust.
-
Solution Preparation: When preparing solutions (e.g., in DMSO), add the solvent to the solid this compound slowly to prevent splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3. Spill and Emergency Procedures
-
Minor Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and institutional EHS.
-
Prevent entry to the area until it has been decontaminated by trained personnel.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
4. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.
-
Keep away from incompatible materials.
5. Disposal Plan
-
Waste Identification: All materials contaminated with this compound, including unused compound, solutions, and disposables (e.g., pipette tips, tubes, gloves), must be considered chemical waste.
-
Waste Segregation:
-
Collect solid waste in a designated, sealed, and clearly labeled container for "this compound Waste."
-
Collect liquid waste (e.g., solutions in DMSO) in a separate, sealed, and labeled container. Do not mix with other waste streams unless compatibility is known.[1]
-
-
Container Management: Keep waste containers closed when not in use and store them in a designated, secure area.
-
Final Disposal: Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1] Do not dispose of this compound down the drain.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: this compound acts as an antagonist to the EphA2 receptor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
